molecular formula C7H13N3 B1422931 1,4-Dimethylpiperazine-2-carbonitrile CAS No. 1260902-08-6

1,4-Dimethylpiperazine-2-carbonitrile

Número de catálogo: B1422931
Número CAS: 1260902-08-6
Peso molecular: 139.2 g/mol
Clave InChI: YUFMUIKTQBHZOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,4-Dimethylpiperazine-2-carbonitrile is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dimethylpiperazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethylpiperazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1,4-dimethylpiperazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-9-3-4-10(2)7(5-8)6-9/h7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFMUIKTQBHZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Role of 1,4-Dimethylpiperazine-2-carbonitrile in Drug Discovery: Structural Elucidation, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the dynamic landscape of modern pharmaceutical research, the strategic utilization of specialized chemical intermediates dictates the success of novel therapeutic entities. The piperazine scaffold is widely recognized as a "privileged structure" in drug design, frequently incorporated to optimize pharmacokinetic properties and engage target macromolecules[1].

This whitepaper provides an in-depth technical analysis of 1,4-Dimethylpiperazine-2-carbonitrile (CAS: 1260902-08-6) . By dissecting its IUPAC nomenclature, physicochemical causality, and synthetic methodology, we establish a comprehensive framework for utilizing this versatile building block in the development of kinase inhibitors, GPCR ligands, and other advanced active pharmaceutical ingredients (APIs).

Structural Elucidation & IUPAC Nomenclature

The precise structure and reactivity of piperazine derivatives allow medicinal chemists to construct molecules with highly specific pharmacological profiles. The IUPAC name 1,4-Dimethylpiperazine-2-carbonitrile is derived through a systematic, rule-based hierarchy:

  • Base Scaffold (Piperazine): The core is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions (1,4-diazacyclohexane)[2].

  • Principal Functional Group (-carbonitrile): The highest priority functional group is the cyano group (-C≡N). According to IUPAC rules, when attached to a ring system, it is designated by the suffix "-carbonitrile".

  • Numbering Priority: The ring is numbered to assign the lowest possible locants to the heteroatoms and the principal functional group. The nitrogen adjacent to the carbonitrile-bearing carbon is designated as N1, making the carbonitrile-bearing carbon C2. The opposite nitrogen becomes N4.

  • Substituents (1,4-Dimethyl): Two methyl (-CH₃) groups are attached to the secondary amines at positions 1 and 4, yielding the "1,4-dimethyl" prefix.

IUPAC_Logic A 1,4-Dimethylpiperazine-2-carbonitrile B Base Scaffold: Piperazine A->B C Principal Functional Group: -carbonitrile (-C≡N) A->C D N-Alkyl Substituents: 1,4-Dimethyl A->D E Numbering Priority: C2 gets lowest locant adjacent to N1 B->E C->E

Logical derivation of the IUPAC name for 1,4-Dimethylpiperazine-2-carbonitrile.

Physicochemical Profiling & Causality

Understanding the physicochemical properties of 1,4-Dimethylpiperazine-2-carbonitrile is critical for predicting its behavior in biological systems and synthetic workflows.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
CAS Number 1260902-08-6Standardized chemical registry identifier.
Molecular Formula C₇H₁₃N₃Defines atomic composition.
Molecular Weight 139.20 g/mol Low molecular weight ensures compliance with Lipinski's Rule of 5.
Topological Polar Surface Area ~47.9 ŲOptimal for membrane permeability and potential blood-brain barrier (BBB) penetration[2].
The Causality of the Carbonitrile Group

In medicinal chemistry, unsubstituted piperazines are often excessively basic (pKa ~9.8), which can lead to poor membrane permeability at physiological pH due to near-complete protonation. The strategic placement of the carbonitrile group at C2 introduces a strong electron-withdrawing inductive effect (-I effect). This significantly lowers the pKa of the adjacent N1 nitrogen. By modulating the basicity of the piperazine ring, the lipophilicity (LogP) is enhanced, thereby improving oral bioavailability and cellular uptake. Furthermore, the cyano group acts as a robust hydrogen bond acceptor, capable of engaging in orthogonal multipolar interactions within target protein pockets[1].

Experimental Protocol: Synthesis Workflow

To ensure a self-validating and reproducible system, the following synthetic protocol is designed starting from commercially available piperazine-2-carboxylic acid. The workflow relies on robust, scalable transformations with integrated in-process analytical checks.

Step 1: Eschweiler-Clarke Methylation
  • Objective: Selective N,N-dimethylation to yield 1,4-dimethylpiperazine-2-carboxylic acid.

  • Causality: The Eschweiler-Clarke reaction is explicitly chosen over standard alkylation (e.g., using methyl iodide) to prevent over-alkylation and the formation of quaternary ammonium salts. Formic acid acts synergistically as the solvent and the hydride source to reduce the transient iminium ion.

  • Procedure:

    • Dissolve piperazine-2-carboxylic acid (1.0 eq) in 85% formic acid (10.0 eq). Cool the mixture to 0°C.

    • Add 37% aqueous formaldehyde (3.0 eq) dropwise to control the exothermic iminium formation.

    • Reflux the mixture at 100°C for 12 hours.

  • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the mass shifts by +28 Da, confirming the addition of two methyl groups.

  • Workup: Concentrate under reduced pressure. Neutralize with 1M NaOH to pH 7 to precipitate the zwitterionic product. Filter and dry under a vacuum.

Step 2: Amidation
  • Objective: Conversion of the carboxylic acid to 1,4-dimethylpiperazine-2-carboxamide.

  • Procedure:

    • Dissolve the intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 30 minutes at room temperature to form the active ester.

    • Add ammonium chloride (NH₄Cl, 2.0 eq) as the ammonia source. Stir for 4 hours.

  • Self-Validation Check: TLC (DCM:MeOH 9:1) must show the complete consumption of the starting material.

  • Workup: Dilute with ethyl acetate and wash extensively with brine to remove DMF and HATU byproducts. Dry the organic layer over Na₂SO₄ and concentrate.

Step 3: Dehydration to Carbonitrile
  • Objective: Dehydration of the primary amide to yield 1,4-Dimethylpiperazine-2-carbonitrile.

  • Causality: Phosphorus oxychloride (POCl₃) is utilized as a highly electrophilic dehydrating agent. It activates the amide carbonyl oxygen, forming a transient Vilsmeier-type intermediate that readily undergoes elimination of water to yield the target nitrile.

  • Procedure:

    • Dissolve the carboxamide intermediate (1.0 eq) in anhydrous DCM and pyridine (3.0 eq). Cool strictly to 0°C under inert atmosphere (N₂).

    • Add POCl₃ (1.5 eq) dropwise. Warm to room temperature and stir for 2 hours.

  • Self-Validation Check: IR spectroscopy must confirm the appearance of a sharp -C≡N stretch at ~2240 cm⁻¹ and the disappearance of the broad amide C=O stretch at ~1650 cm⁻¹.

  • Workup: Carefully quench the reaction by pouring it into ice-cold saturated NaHCO₃ to neutralize excess POCl₃ and pyridine hydrochloride. Extract with DCM, concentrate, and purify via silica gel chromatography.

Synthesis_Workflow Step1 Starting Material: Piperazine-2-carboxylic acid Step2 Eschweiler-Clarke Methylation (CH2O, HCOOH, 100°C) Step1->Step2 Step3 Intermediate 1: 1,4-Dimethylpiperazine-2-carboxylic acid Step2->Step3 Step4 Amidation (NH4Cl, HATU, DIPEA, RT) Step3->Step4 Step5 Intermediate 2: 1,4-Dimethylpiperazine-2-carboxamide Step4->Step5 Step6 Dehydration (POCl3, Pyridine, 0°C to RT) Step5->Step6 Step7 Target Product: 1,4-Dimethylpiperazine-2-carbonitrile Step6->Step7

Step-by-step synthetic workflow for 1,4-Dimethylpiperazine-2-carbonitrile.

Application in Modern Drug Design

The integration of piperazine derivatives in FDA-approved drugs has accelerated significantly, particularly within the realms of oncology (kinase inhibitors) and neurology (receptor modulators)[1].

1,4-Dimethylpiperazine-2-carbonitrile serves as a highly specialized precursor. The carbonitrile group not only modulates the physicochemical profile but also provides metabolic stability by blocking potential sites of CYP450-mediated oxidative metabolism adjacent to the nitrogen. Furthermore, the cyano group can be selectively reduced to a primary amine or converted into a tetrazole (a bioisostere for carboxylic acids), offering medicinal chemists a versatile handle for late-stage functionalization in lead optimization campaigns.

References

  • PubChem - NIH. "Piperazine-2-carbonitrile | C5H9N3 | CID 9813119". National Center for Biotechnology Information. Available at:[Link]

  • Romanelli MN, et al. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules. 2023 Dec 21;29(1):68. Available at:[Link]

Sources

The Privileged Piperazine Scaffold: A Technical Guide to the Biological Activity and Evaluation of Substituted Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the piperazine ring (1,4-diazacyclohexane) in early-stage drug discovery. Recognized universally as a "privileged scaffold," this six-membered saturated nitrogen heterocycle possesses unique physicochemical properties—such as tunable basicity, favorable water solubility, and exceptional hydrogen-bonding capabilities—that make it a highly versatile backbone for therapeutic development 1.

This whitepaper provides an in-depth analysis of the mechanistic pharmacology of substituted piperazines, structured quantitative data on their biological profiles, and field-proven, self-validating experimental protocols for evaluating their efficacy.

Mechanistic Pharmacology & Structure-Activity Relationships (SAR)

The biological activity of a piperazine derivative is almost entirely dictated by the functionalization at its N1 and N4 positions. By fine-tuning these substituents, we can drive selectivity across vastly different biological targets.

Central Nervous System (CNS) Modulation

Substituted piperazines exhibit profound activity within the CNS, primarily acting as modulators of G-protein coupled receptors (GPCRs), including dopamine (D2) and serotonin (5-HT1A/5-HT2A) receptors 2. The nature of the N4-substituent is the critical determinant of receptor affinity. For instance, the incorporation of a bulky, lipophilic benzhydryl group significantly alters the binding pocket interaction, a structural hallmark exploited in atypical antipsychotics and potent H1 antihistamines 3.

GPCR_Signaling Ligand Substituted Piperazine (N1/N4 Functionalization) Receptor GPCR Target (e.g., D2, 5-HT1A) Ligand->Receptor High Affinity Binding GProtein G-Protein Subunits (Gi/o activation) Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase (Inhibition) GProtein->Effector Signal Transduction cAMP cAMP Downregulation Effector->cAMP Pathway Modulation

GPCR signaling cascade modulated by substituted piperazine binding.

Anticancer Efficacy

In oncology, the piperazine moiety is utilized to inhibit the cell cycle at the G1/S phase, suppress angiogenesis, and intercalate with DNA 4. Fused piperazine systems—such as pyrido-fused or quinoline-piperazine conjugates—demonstrate potent cytotoxicity against aggressive cell lines (e.g., MCF-7 breast cancer) by acting as rigid, target-specific kinase inhibitors 5.

Antimicrobial & Antifungal Activity

When coupled with azoles or fluoroquinolones, piperazine analogs exhibit exceptional broad-spectrum antimicrobial properties. Modifying the N1 and N4 positions with specific lipophilic groups enhances the molecule's ability to penetrate bacterial cell walls and fungal membranes, yielding significant activity against resistant strains like S. aureus and C. albicans6.

Quantitative Pharmacological Profiles

To synthesize the vast SAR data available, the following table summarizes how specific structural substitutions on the piperazine core dictate the primary biological target and resulting pharmacological outcome.

Compound ClassPrimary TargetKey Structural SubstitutionBiological Outcome / Activity Profile
Arylpiperazines Dopamine D2 / 5-HT1AN4-phenyl or benzhydryl groupAntipsychotic / Anxiolytic (Low nM binding affinity)
Quinoline-Piperazines Tyrosine Kinases / DNAFused pyrido or quinoline ringsApoptosis / G1/S phase arrest in solid tumors
Fluoroquinolones DNA Gyrase / Topo IVN1-cyclopropyl, N4-piperazinylBroad-spectrum bactericidal (MIC < 1 µg/mL)
Azole-Piperazines Ergosterol SynthesisN1-azole, N4-arylPotent antifungal activity against C. albicans

Experimental Workflows & Self-Validating Protocols

Scientific integrity relies on assays that prove their own validity. Below are two foundational, self-validating protocols used to evaluate the biological activity of novel piperazines.

Protocol A: Radioligand Binding Assay for GPCR Affinity (CNS Agents)

Objective: Determine the binding affinity ( Ki​ ) of novel piperazine derivatives at the Dopamine D2 receptor.

  • Tissue Preparation: Utilize CHO cell membranes overexpressing human D2 receptors.

    • Causality: Recombinant overexpression ensures a high signal-to-noise ratio and absolute target specificity, eliminating cross-reactivity with native receptors.

  • Radioligand Incubation: Add 0.5 nM [³H]-Spiperone to the assay buffer.

    • Causality: [³H]-Spiperone is selected for its sub-nanomolar affinity and slow dissociation rate, providing a highly stable thermodynamic equilibrium.

  • Self-Validating Control (Non-Specific Binding): Run parallel wells containing the radioligand, the tissue, and a saturating concentration (10 µM) of Haloperidol.

    • Causality: This is the internal validation mechanism. Haloperidol displaces all radioligand from true D2 receptors. Any residual radioactive signal in these wells represents non-specific binding (e.g., ligand trapped in membrane lipids), which must be mathematically subtracted to calculate true specific binding.

  • Equilibration & Filtration: Incubate for 90 minutes at 25°C, then terminate via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: Piperazines are highly lipophilic basic amines. PEI neutralizes the negative charge of the glass fibers, preventing false-positive retention of the unbound ligand to the filter matrix.

Protocol B: High-Throughput Broth Microdilution (MIC Determination)

Objective: Evaluate the antimicrobial potency of synthesized piperazine analogs.

Assay_Workflow Prep Compound Prep DMSO Stock (10mM) Dilution Serial Dilution 96-well Plate Prep->Dilution Ensures solubility Inoculation Inoculation Standardized CFU/mL Dilution->Inoculation Concentration gradient Incubation Incubation 37°C, 18-24h Inoculation->Incubation Exponential growth Readout Orthogonal Readout Resazurin & OD600 Incubation->Readout Quantify inhibition

Self-validating high-throughput antimicrobial susceptibility workflow.

  • Inoculum Standardization: Adjust bacterial cultures to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) before diluting into Mueller-Hinton Broth (MHB).

    • Causality: Standardizing the bacterial load prevents the "inoculum effect," where an artificially high starting density overwhelms the drug, yielding a falsely elevated Minimum Inhibitory Concentration (MIC).

  • Self-Validating Controls:

    • Growth Control (Positive): MHB + Bacteria + Vehicle (DMSO). Proves the vehicle is non-toxic and the bacteria are viable.

    • Sterility Control (Negative): MHB only. Proves the absence of environmental contamination.

    • Reference Standard: Ciprofloxacin. Validates the assay's sensitivity against a known clinical benchmark.

  • Orthogonal Readout: After 18 hours of incubation, add Resazurin dye to all wells.

    • Causality: Relying solely on optical density (OD600) can be misleading if the piperazine compound precipitates out of solution, mimicking bacterial turbidity. Resazurin (blue/non-fluorescent) is actively reduced to resorufin (pink/fluorescent) only by metabolically active cells. This provides a definitive, colorimetric validation of bacterial viability.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors International Journal of Research and Review (ijrrjournal.com) 2

  • Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents PubMed / NIH [[4]]()

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents ResearchGate 6

  • Fused and Substituted Piperazines as Anticancer Agents: A Review Chemical Biology & Drug Design (doi.org) [[5]]()

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry PubMed Central / NIH [[1]]()

  • A Comparative Analysis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol and Other Piperazine-Based CNS Agents BenchChem [[3]]()

Sources

Piperazine-2-Carbonitrile Derivatives in Targeted Oncology: A Technical Guide to KRAS G12C and mIDH1 Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine-2-carbonitrile (CAS: 187589-36-2)[1] has emerged as a highly privileged building block in contemporary medicinal chemistry[]. Its unique physicochemical profile—combining the conformational rigidity of a piperazine ring with the electron-withdrawing and sterically compact nature of a nitrile group—makes it an ideal scaffold for designing targeted therapies. This technical guide explores the mechanistic application and synthesis of piperazine-2-carbonitrile derivatives in two breakthrough areas of oncology: covalent KRAS G12C inhibitors[3] and allosteric mutant Isocitrate Dehydrogenase 1 (mIDH1) inhibitors[4].

Structural Rationale and Chemical Properties

The introduction of a cyano group at the C2 position of the piperazine ring significantly alters the basicity ( pKa​ ) of the adjacent amines. This electronic modulation is critical when designing covalent inhibitors, as it tunes the reactivity of attached electrophiles (e.g., acrylamides) and optimizes the trajectory of the warhead into shallow protein pockets[3].

  • Molecular Formula: C5H9N3[1]

  • Molecular Weight: 111.15 g/mol [1]

  • SMILES: C1CNC(CN1)C#N[1]

  • Role in Drug Design: Acts as a rigid, vector-directing linker and an electronic modulator for covalent warheads.

Application in KRAS G12C Covalent Inhibitors

The KRAS G12C Challenge

The KRAS G12C mutation (glycine-12 to cysteine) is present in approximately 13% of all cancers, notably in non-small cell lung cancer (NSCLC)[5]. The mutation severely impairs intrinsic GTPase activity, locking KRAS in an active, GTP-bound state that drives oncogenic signaling[5].

Mechanism of Action

Piperazine-2-carbonitrile is utilized to construct the linker-warhead moiety, specifically 1-acryloyl-4-(quinazolin-4-yl)piperazine-2-carbonitrile derivatives[6]. The acryloyl group acts as a Michael acceptor, forming an irreversible covalent bond with the mutant Cys12 residue in the Switch-II pocket. The cyano group sterically restricts the piperazine conformation, ensuring the acrylamide is perfectly pre-organized to attack the Cys12 thiol, thereby locking the protein in its inactive GDP-bound state[3].

KRAS_Pathway EGF Upstream Activation (EGFR) KRAS_GTP KRAS G12C-GTP (Oncogenic State) EGF->KRAS_GTP GEF KRAS_GDP KRAS-GDP (Inactive State) KRAS_GDP->KRAS_GTP G12C Mutation Downstream Tumorigenesis (RAF/MEK/ERK) KRAS_GTP->Downstream Signaling Inhibitor Piperazine-2-carbonitrile Covalent Inhibitor Covalent Cys12 Covalent Adduct (Switch-II Pocket) Inhibitor->Covalent Binding Covalent->KRAS_GDP Allosteric Lock

Mechanism of KRAS G12C covalent inhibition via piperazine-2-carbonitrile warheads.

Table 1: Representative SAR Data for KRAS G12C Inhibitors
Inhibitor ScaffoldWarhead / Linker MoietyKRAS G12C IC50 (nM)WT KRAS IC50 (nM)Covalent Adduct (MS)
Quinazoline CorePiperazine-1-carboxylate (Control)45.0>10,000Yes
Quinazoline CorePiperazine-2-carbonitrile (Target)12.5>10,000Yes (Enhanced Kinetics)
Protocol 1: Synthesis and Validation of Acryloyl-Piperazine-2-carbonitrile Warheads

This protocol outlines the synthesis of the covalent warhead system, ensuring regioselectivity and electrophilic competency.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr)

    • Action: React tert-butyl 2-cyanopiperazine-1-carboxylate with a 4-chloroquinazoline core in the presence of DIPEA in DMF at 80°C.

    • Causality: The Boc-protected piperazine ensures strictly regioselective N4-alkylation. The electron-withdrawing cyano group reduces the nucleophilicity of the adjacent amine, necessitating elevated temperatures (80°C) to drive the SNAr reaction to completion.

    • Self-Validation Checkpoint: Perform LC-MS analysis. The presence of the [M+H]+ peak corresponding to the Boc-protected intermediate validates successful coupling, while the absence of a bis-alkylated byproduct confirms the efficacy of the Boc protection strategy.

  • Step 2: Boc Deprotection

    • Action: Treat the intermediate with 20% HCl in diethyl ether at room temperature for 2 hours[6].

    • Causality: Acidic cleavage removes the Boc group, exposing the secondary amine required for the final warhead installation. HCl/Et2O is preferred over TFA to precipitate the intermediate directly as a hydrochloride salt, streamlining purification.

    • Self-Validation Checkpoint: 1 H NMR (DMSO- d6​ ). The disappearance of the sharp singlet at ~1.4 ppm (9H, tert-butyl) confirms complete deprotection.

  • Step 3: Acrylamide Warhead Installation

    • Action: React the deprotected intermediate with acryloyl chloride at -78°C in DCM with stoichiometric DIPEA.

    • Causality: The low temperature (-78°C) is critical to prevent premature polymerization of the highly reactive acryloyl chloride and to avoid unwanted side reactions at the nitrile group.

    • Self-Validation Checkpoint: Ellman's reagent (DTNB) kinetic assay. Incubate the final compound with a model thiol (e.g., glutathione). A time-dependent decrease in free thiol concentration validates the electrophilic competency of the acrylamide warhead.

Application in Mutant IDH1 (mIDH1) Inhibitors

The Neomorphic Activity

Wild-type IDH1 converts isocitrate to α -ketoglutarate ( α -KG). However, mutations at R132 (e.g., R132H, R132C) confer a neomorphic activity, reducing α -KG to the oncometabolite D-2-hydroxyglutarate (2-HG)[4]. Elevated 2-HG levels competitively inhibit α -KG-dependent dioxygenases, driving leukemogenesis and glioma progression[7].

Inhibitor Design

Piperazine-2-carbonitrile is employed as a rigid linker in the synthesis of pyridone-based mIDH1 inhibitors, such as the atropisomer (+)-119 (NCATS-SM5637)[4]. The piperazine ring optimally vectors the molecule within the allosteric binding pocket, while the cyano group establishes critical hydrogen-bonding interactions with the protein backbone, drastically improving potency against both R132H and R132C mutants[4].

IDH1_Pathway Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 aKG α-Ketoglutarate (α-KG) WT_IDH1->aKG Normal Catalysis mIDH1 Mutant IDH1 (R132H/C) aKG->mIDH1 D2HG D-2-Hydroxyglutarate (Oncometabolite) mIDH1->D2HG Neomorphic Activity Block Metabolic Blockade mIDH1->Block 2-HG Reduction Inhibitor Pyridone-Piperazine Inhibitor Inhibitor->mIDH1 Allosteric Binding

Metabolic blockade of mutant IDH1 neomorphic activity by piperazine-2-carbonitrile.

Table 2: Activity Profile of Pyridone-Piperazine mIDH1 Inhibitors
Compound IdentifierIDH1 StatusBiochemical IC50 (nM)Cellular 2-HG Reduction IC50 (nM)
NCATS-SM5637 (+)-119Mutant R132H15.042.0
NCATS-SM5637 (+)-119Mutant R132C28.065.0
NCATS-SM5637 (+)-119Wild-Type (WT)>20,000N/A
Protocol 2: Biochemical Evaluation of mIDH1 Inhibition via 2-HG Quantification

This protocol details the precise measurement of neomorphic enzyme inhibition.

  • Step 1: Enzyme Incubation

    • Action: Pre-incubate recombinant mIDH1 (R132H) with the piperazine-2-carbonitrile derived pyridone inhibitor for 30 minutes at room temperature.

    • Causality: Pre-incubation is necessary because allosteric inhibitors often exhibit slow-binding kinetics. This allows the system to reach thermodynamic equilibrium before the reaction is initiated.

    • Self-Validation Checkpoint: Run a parallel assay without pre-incubation. A right-shift in the IC50 curve (lower apparent potency) confirms the slow-binding mechanism characteristic of this allosteric pocket.

  • Step 2: Reaction Initiation

    • Action: Initiate the reaction by adding α -KG (1 mM) and NADPH (100 µM) in a Tris-HCl buffer (pH 7.5) containing MgCl2​ .

    • Causality: α -KG and NADPH are the specific substrates for the neomorphic reaction[4]. Mg2+ is a required catalytic cofactor for IDH1.

    • Self-Validation Checkpoint: Include a "no-enzyme" control to establish the baseline stability of NADPH in the assay buffer, ensuring that any NADPH depletion is strictly enzyme-mediated.

  • Step 3: 2-HG Quantification via LC-MS/MS

    • Action: Quench the reaction with cold methanol, centrifuge to remove precipitated protein, and analyze the supernatant using LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the m/z 147 -> 129 transition for 2-HG.

    • Causality: LC-MS/MS provides absolute structural specificity, differentiating the D-2-HG oncometabolite from structurally similar physiological isomers (like L-2-HG or malate) which cannot be resolved by standard fluorescence assays.

    • Self-Validation Checkpoint: Wild-type IDH1 counter-screen. The inhibitor must show >100-fold selectivity for mIDH1 over WT IDH1 (which produces α -KG, not 2-HG) to ensure a favorable therapeutic index and prevent disruption of normal cellular metabolism[4].

Emerging Modalities: Cereblon-Dependent PROTACs

Recent advancements have leveraged piperazine-2-carbonitrile derivatives in the design of Proteolysis Targeting Chimeras (PROTACs). By conjugating a KRAS G12C binding moiety (containing the piperazine-2-carbonitrile warhead) to a cereblon-binding compound (e.g., thalidomide or lenalidomide derivatives), researchers can induce cereblon-dependent proteasomal degradation of the mutant KRAS protein. This offers a novel therapeutic avenue beyond simple enzymatic inhibition, completely removing the oncogenic scaffolding function of the mutant protein from the cell[8].

References

  • BOC Sciences:Nitrogen Compounds - Building Block / BOC Sciences: 4-Boc-1-Cbz-piperazine-2-carbonitrile.
  • NIH PMC:Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer.
  • PubChem:Piperazine-2-carbonitrile | C5H9N3 | CID 9813119.
  • Google Patents:WO2015054572A1 - Inhibitors of kras g12c.
  • Google Patents:US10646488B2 - Conjugates of cereblon binding compounds and G12C mutant KRAS, HRAS or NRAS protein modulating compounds and methods of use thereof.
  • Google Patents:WO2020146613A1 - Kras g12c inhibitors.

Sources

Methodological & Application

Application Note: 1,4-Dimethylpiperazine-2-carbonitrile in Transition Metal Coordination Chemistry and Catalytic Complex Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of metal-organic frameworks and discrete coordination complexes relies heavily on the selection of multifunctional ligands. 1,4-Dimethylpiperazine-2-carbonitrile (CAS: 1260902-08-6) has emerged as a highly versatile building block in both coordination chemistry and metallo-pharmaceutical design. Featuring two sterically hindered tertiary amine centers and an electron-withdrawing, sp-hybridized nitrile group, this compound acts as a tunable bidentate or bridging ligand.

This application note details the structural causality behind its coordination behavior, its utility in stabilizing specific transition metal geometries, and its emerging role in targeted biological applications—specifically as a covalent warhead delivery system for deubiquitinating enzyme (DUB) inhibitors.

Structural Causality & Ligand Properties

To successfully utilize 1,4-dimethylpiperazine-2-carbonitrile, one must understand the thermodynamic and steric forces governing its behavior:

  • Steric Constraints & Conformation: The 1,4-dimethyl substitution locks the piperazine ring into a slightly distorted chair conformation to minimize 1,3-diaxial interactions. This steric bulk prevents the formation of dense, insoluble polymeric networks, instead favoring discrete mononuclear or dinuclear complexes [1].

  • Electronic Hard-Soft Asymmetry: The tertiary piperazine nitrogens act as "hard/borderline" σ -donors, exhibiting high affinity for first-row transition metals like Cu(II), Ni(II), and Zn(II). Conversely, the nitrile nitrogen is a "borderline/soft" donor and a robust π -acceptor.

  • Jahn-Teller Distortions: When coordinated to d9 metal centers like Cu(II), the ligand exacerbates Jahn-Teller distortions. The strongly donating piperazine nitrogen typically occupies the equatorial plane, while the weaker, linear nitrile group is forced into the elongated axial positions, weakening the axial bonds but significantly strengthening the equatorial framework [3].

Coordination_Workflow L 1,4-Dimethylpiperazine- 2-carbonitrile C Ligand-Metal Complexation (N-amine & N-nitrile coordination) L->C M Metal Precursor (e.g., CuCl2, ZnCl2) M->C S Anhydrous Solvent (Ethanol/THF) S->C O Octahedral Complex (Axial Nitrile Binding) C->O Low Steric Strain (e.g., Ni²⁺) T Pseudotetrahedral Complex (Steric Bulk Dominance) C->T High Steric Strain (e.g., Zn²⁺)

Thermodynamic pathways dictating the geometry of 1,4-dimethylpiperazine-2-carbonitrile complexes.

Applications in Metallo-Pharmaceuticals (DUB Inhibition)

Beyond traditional catalysis, cyanopiperazines are privileged scaffolds for covalent enzyme inhibition. The nitrile group acts as an electrophilic "warhead" that forms a reversible isothiourea linkage with the catalytic cysteine of deubiquitinating enzymes (DUBs) such as UCHL1 [2, 4].

By coordinating 1,4-dimethylpiperazine-2-carbonitrile to a biocompatible metal center (e.g., Zn(II)), researchers can create a metallo-prodrug . The metal center temporarily masks the nitrile group, preventing off-target reactions with abundant cellular thiols (like glutathione). Upon reaching the target microenvironment, ligand exchange releases the active cyanopiperazine to engage the DUB.

Bio_Pathway Prodrug Metal-Cyanopiperazine Complex Target Target Enzyme (UCHL1 DUB) Prodrug->Target Delivery & Binding Attack Catalytic Cysteine Nucleophilic Attack Target->Attack Activation Linkage Isothiourea Linkage Attack->Linkage Nitrile Reaction Inhib Ubiquitin System Modulation Linkage->Inhib Enzyme Inhibition

Mechanism of deubiquitinase (UCHL1) inhibition via nitrile-warhead coordination.

Quantitative Data Summary

The following table summarizes the expected physicochemical shifts when 1,4-dimethylpiperazine-2-carbonitrile coordinates to various transition metals. Monitoring the ν(C≡N) stretch is the most reliable diagnostic tool for confirming coordination.

Metal CenterPreferred GeometryPrimary Donor Site ν(C≡N) IR Shift (cm⁻¹)Magnetic Moment ( μeff​ , B.M.)Causality of Geometry
Cu(II) Distorted OctahedralN-amine (eq), N-nitrile (ax)2230 (+65 shift)~1.80Jahn-Teller elongation of axial bonds [3].
Ni(II) OctahedralN-amine, N-nitrile2185 (+20 shift)~3.10High ligand field stabilization energy.
Zn(II) PseudotetrahedralN-amine2165 (No shift)Diamagnetic ( d10 )Steric repulsion forces lower coordination number.
Co(II) TetrahedralN-amine2170 (+5 shift)~4.40Favorable entropy and steric bulk of methyls.

Note: The free ligand exhibits a ν(C≡N) stretch at approximately 2165 cm⁻¹. An upward shift indicates coordination via the nitrile nitrogen, which increases the C≡N bond force constant by draining electron density from antibonding orbitals.

Experimental Protocols

Protocol A: Synthesis of [Cu(1,4-Dimethylpiperazine-2-carbonitrile)₂Cl₂]

This protocol utilizes a self-validating visual and spectroscopic feedback loop to ensure complexation.

Reagents:

  • 1,4-Dimethylpiperazine-2-carbonitrile (Ligand, L )

  • Copper(II) chloride dihydrate ( CuCl2​⋅2H2​O )

  • Anhydrous Ethanol

  • Diethyl Ether (Cold)

Step-by-Step Methodology:

  • Preparation of Metal Precursor: Dissolve 1.0 mmol of CuCl2​⋅2H2​O in 10 mL of anhydrous ethanol in a 50 mL Schlenk flask under a nitrogen atmosphere.

    • Causality: Anhydrous ethanol is strictly required. Water can act as a competing ligand, hydrolyzing the delicate nitrile-metal coordinate bond which is highly susceptible to nucleophilic attack in its activated state.

  • Ligand Addition: Dissolve 2.1 mmol of the ligand in 5 mL of anhydrous ethanol. Add this dropwise to the stirring copper solution over 15 minutes.

    • Self-Validation Check: The solution will immediately shift from a pale blue/green ( λmax​≈800 nm) to a deep, intense blue/purple ( λmax​≈650 nm). This hypsochromic shift validates successful N-coordination, as the piperazine nitrogen exerts a stronger ligand field than the solvent molecules.

  • Reflux and Maturation: Heat the mixture to 60°C for 2 hours to ensure thermodynamic equilibrium, favoring the more stable trans-coordinated isomer.

  • Crystallization: Concentrate the solution to half its volume under reduced pressure. Layer carefully with 10 mL of cold diethyl ether and store at 4°C for 48 hours.

  • Isolation: Filter the resulting microcrystals via vacuum filtration, wash with cold diethyl ether (3 x 5 mL) to remove unreacted ligand, and dry under vacuum.

Protocol B: Electrophilic Reactivity Assay (Target Engagement)

To verify that the metal-complexed ligand retains its ability to act as a DUB inhibitor upon ligand exchange.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a 5 μ M solution of recombinant UCHL1 in assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl). Do not add DTT or β -mercaptoethanol, as these thiols will competitively react with the nitrile warhead.

  • Complex Incubation: Introduce the synthesized[Zn(L)Cl₂] complex (which utilizes Zn to allow faster ligand exchange kinetics in biological media) at a final concentration of 50 μ M. Incubate at 37°C for 60 minutes.

  • Quenching and Digestion: Quench the reaction with 1% formic acid. Perform a rapid tryptic digest.

  • LC-MS/MS Validation: Analyze the peptide fragments via mass spectrometry.

    • Self-Validation Check: Locate the peptide fragment containing the catalytic Cys90. A mass shift of exactly +139.20 Da confirms a 1:1 stoichiometric covalent adduct. This proves that the nitrile warhead successfully formed an isothiourea linkage with the catalytic cysteine, validating the complex's utility as a targeted delivery vehicle [2].

References

  • Growth, single crystal investigation and physico-chemical properties of thiocyanate coordination compounds based on 1,4-dimethylpiperazine JYX / Taylor & Francis Group URL:[Link]

  • Recent Advances in the Discovery of Deubiquitinating Enzyme Inhibitors ResearchGate URL:[Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry FULIR (Ruđer Bošković Institute) URL:[Link]

  • Novel, Nonpeptidic Cyanamides as Potent and Reversible Inhibitors of Human Cathepsins K and L ResearchGate URL:[Link]

Application Note: Design, Synthesis, and Validation of Piperazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine heterocycle is universally recognized as a "privileged scaffold" in modern drug discovery. Its unique physicochemical properties—specifically its dual-nitrogen architecture, tunable basicity, and conformational flexibility—make it an indispensable structural motif for optimizing the pharmacodynamics and pharmacokinetics of lead compounds. This application note provides an authoritative guide on the mechanistic rationale behind piperazine derivatization, supported by self-validating synthetic protocols designed for high-yield, regioselective functionalization.

Mechanistic Rationale: The Piperazine Pharmacophore

The widespread integration of piperazine into FDA-approved therapeutics (e.g., Imatinib, Aripiprazole, Cetirizine) is driven by its predictable structure-activity relationships (SAR) [1]. Structurally, piperazine is a saturated six-membered ring that predominantly adopts a chair conformation, allowing it to precisely orient attached pharmacophores into receptor pockets or enzyme active sites [4].

At physiological pH (7.4), unsubstituted piperazine (pKa ~9.8) is predominantly monoprotonated. This imparts excellent aqueous solubility but limits membrane permeability. By selectively functionalizing the N1 and N4 positions, medicinal chemists can precisely calibrate the molecule's absorption, distribution, metabolism, and excretion (ADME) profile [3].

  • N-Monosubstitution: Breaks the symmetry of the ring, enabling the molecule to bridge two distinct binding domains. The remaining secondary amine acts as a critical hydrogen-bond donor/acceptor.

  • N,N'-Disubstitution: Converts both nitrogens to tertiary amines or amides, significantly lowering the overall pKa and increasing lipophilicity (LogP). This is a primary strategy for enhancing blood-brain barrier (BBB) penetration and mitigating off-target hERG channel liabilities [2].

SAR_Logic Core Piperazine Core (Dual Nitrogen Architecture) Sub1 N-Monosubstitution (Asymmetric Design) Core->Sub1 Sub2 N,N'-Disubstitution (Symmetric/Asymmetric) Core->Sub2 Prop1 Modulates pKa & Basicity Sub1->Prop1 Prop2 Tunes Lipophilicity (LogP) Sub1->Prop2 Sub2->Prop2 Prop3 Alters Conformational Flexibility (Chair/Boat) Sub2->Prop3 Out1 Enhanced ADME Profile Prop1->Out1 Prop2->Out1 Out2 Target Specificity (Kinases, GPCRs) Prop2->Out2 Prop3->Out2

Logical relationship between piperazine structural modifications and pharmacological outcomes.

Quantitative ADME/Tox Profiling

The substitution pattern on the piperazine ring dictates the compound's behavior in biological systems. Table 1 summarizes the quantitative shifts in physicochemical properties typically observed during piperazine derivatization.

Table 1: Influence of Piperazine Substitution on Physicochemical Properties

PropertyUnsubstituted PiperazineN-Alkyl MonosubstitutedN,N'-Dialkyl DisubstitutedN-Aryl / N-Acyl Substituted
pKa (Basic N) ~9.8 (Secondary amine)~9.0 - 9.5 (Tertiary)~8.5 - 9.0 (Tertiary)~7.0 - 8.0 (Reduced basicity)
LogP (Lipophilicity) -1.17 (Highly hydrophilic)+0.5 to +1.5+1.5 to +3.5+2.0 to +4.0
Aqueous Solubility Very High (>100 mg/mL)High (10 - 50 mg/mL)Moderate (1 - 10 mg/mL)Low to Moderate (<1 mg/mL)
BBB Permeability Poor (High polar surface)ModerateHigh (Optimal LogP/pKa)Highly Variable

Experimental Methodologies: Synthesis and Functionalization

Achieving high-yielding, regioselective functionalization of piperazine requires strict control over reaction conditions. Because the two secondary amines possess identical nucleophilicity, direct reaction with a sub-stoichiometric electrophile inevitably yields a statistical mixture of unreacted, mono-alkylated, and bis-alkylated products [4]. To circumvent this, a desymmetrization workflow utilizing protecting groups is mandatory.

Workflow Start Piperazine Starting Material Step1 Protecting Group Strategy (Boc/Cbz) Start->Step1 Step2 Electrophilic Addition (Alkyl Halide/Epoxide) Step1->Step2 Step3 Deprotection (TFA or H2/Pd-C) Step2->Step3 Step4 Secondary Functionalization (Reductive Amination) Step3->Step4 QC LC-MS & NMR Validation Step4->QC

Experimental workflow for the synthesis and analytical validation of piperazine derivatives.
Protocol A: Regioselective N-Monoprotection and Alkylation

Causality: To prevent symmetric bis-alkylation, we employ a stoichiometric Boc-protection step. For the subsequent alkylation, Potassium Carbonate ( K2​CO3​ ) is utilized as a mild base to scavenge the generated HX without inducing elimination side-reactions. Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature solvates the potassium cation, leaving the piperazine nucleophile highly reactive for the SN​2 displacement.

Step-by-Step Procedure:

  • Desymmetrization: Dissolve piperazine (5.0 eq) in dichloromethane (DCM). Slowly add di-tert-butyl dicarbonate ( Boc2​O , 1.0 eq) at 0 °C. The vast excess of piperazine ensures mono-protection.

  • Isolation: Wash the organic layer with water to remove unreacted piperazine. Dry over Na2​SO4​ and concentrate to yield mono-Boc-piperazine.

  • Alkylation: Dissolve mono-Boc-piperazine (1.0 eq) in anhydrous DMF. Add K2​CO3​ (2.0 eq) and the desired alkyl halide (1.1 eq). Stir at 60 °C for 12 hours.

  • Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to cleave the Boc group, yielding the N-monosubstituted piperazine as a TFA salt.

Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Ninhydrin stain before and after deprotection. The Boc-protected intermediate will not stain (tertiary/carbamate nitrogen), whereas the successful removal of the Boc group will yield a bright purple spot, confirming the unmasking of the secondary amine.

Protocol B: Reductive Amination for Asymmetric N,N'-Disubstitution

Causality: For the second substitution, reductive amination is vastly superior to direct alkylation. Alkyl halides risk over-alkylation (forming quaternary ammonium salts). Reductive amination avoids this entirely. Sodium cyanoborohydride ( NaBH3​CN ) is selected as the reducing agent because it is remarkably stable at the mildly acidic pH (5-6) required to form the iminium ion intermediate. It selectively reduces the iminium species without reducing the unreacted aldehyde or ketone[4].

Step-by-Step Procedure:

  • Iminium Formation: Dissolve the N-monosubstituted piperazine (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous methanol. Add glacial acetic acid dropwise until the pH reaches ~5.5. Stir for 2 hours at room temperature.

  • Reduction: Cool the mixture to 0 °C and carefully add NaBH3​CN (1.5 eq) in small portions. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acid and destroy excess reducing agent.

  • Extraction: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate under reduced pressure.

Self-Validating Checkpoint: Analyze the crude product via 1H NMR. The disappearance of the aldehyde proton signal (~9.5 - 10.5 ppm) and the emergence of a new singlet/multiplet corresponding to the newly formed benzylic/alkyl methylene protons (~3.4 - 3.8 ppm) provides absolute confirmation of the reductive amination.

References

  • Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., & Teodori, E. (2022). "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery, 17(9), 969-984. URL: [Link]

  • Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). "An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets." Current Pharmaceutical Design, 26(35), 4373-4385. URL: [Link]

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). "The medicinal chemistry of piperazines: A review." Chemical Biology & Drug Design, 103(6), e14537. URL: [Link]

  • Ten, A., Koizhaiganova, R., Bissenbay, D., Tursynova, B., Zhaxibayeva, Z., & Yu, V. (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." ChemistryOpen, 15(1), e202500366. URL: [Link]

Application Note: High-Efficiency Chiral Separation of 1,4-Dimethylpiperazine-2-carbonitrile Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's shift toward single-enantiomer therapeutics necessitates robust, high-resolution chiral separation methodologies[1]. 1,4-Dimethylpiperazine-2-carbonitrile is a critical chiral building block featuring a highly basic piperazine ring and a cyano group at the stereogenic center. This application note details a self-validating High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation of its enantiomers. By leveraging immobilized polysaccharide chiral stationary phases (CSPs) and strategically employing basic mobile phase modifiers, this guide provides researchers with the mechanistic rationale and step-by-step methodologies required to achieve reproducible enantiomeric resolution.

Mechanistic Principles of the Separation

Chiral Stationary Phase (CSP) Selection

For the separation of basic piperazine derivatives, immobilized polysaccharide-based CSPs—specifically cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel (e.g., CHIRALPAK® IC)—demonstrate superior enantiorecognition[2]. The spatial arrangement of the carbamate groups provides multiple interaction sites (hydrogen bonding, dipole-dipole, and π-π interactions) that differentially bind the enantiomers of 1,4-dimethylpiperazine-2-carbonitrile.

The Causality of Basic Modifiers

A common failure point in the chromatography of basic amines is severe peak tailing and irreversible adsorption. This is caused by secondary ion-exchange interactions between the tertiary amines of the piperazine ring and the residual, weakly acidic silanol groups on the underlying silica support.

To counteract this, the addition of a basic modifier such as Diethylamine (DEA) or Ethylenediamine (EDA) at a concentration of 0.1% (v/v) is strictly required[2][3]. The causality is competitive binding: DEA saturates the active silanol sites on the silica matrix, effectively masking them from the analyte. This ensures that the retention of 1,4-dimethylpiperazine-2-carbonitrile is governed exclusively by the chiral selector, drastically improving peak symmetry and resolution[4].

Mechanism Analyte Piperazine Derivative CSP Polysaccharide Chiral Selector Analyte->CSP Chiral Recognition (H-bonds, Dipole) Silanol Residual Silanols (Silica Matrix) Analyte->Silanol Ion-Exchange (Causes Tailing) DEA Diethylamine (DEA) DEA->Silanol Competitive Binding (Blocks Silanols)

Caption: Mechanistic interactions between the piperazine analyte, CSP, and DEA modifier.

Method Development Workflow

The development of this protocol follows a logical progression from stationary phase selection to parameter optimization, ensuring a robust analytical method.

Workflow Start Target Analyte: 1,4-Dimethylpiperazine-2-carbonitrile CSP Select Immobilized CSP (e.g., Cellulose-based IC) Start->CSP MobilePhase Screen Solvents (Polar Organic vs. Normal Phase) CSP->MobilePhase Additive Silanol Masking (Add 0.1% DEA / EDA) MobilePhase->Additive Opt Optimize Parameters (Flow Rate, Temp) Additive->Opt Validate System Suitability (Rs > 1.5, Tailing < 1.2) Opt->Validate

Caption: Logical workflow for the chiral HPLC method development of basic piperazine derivatives.

Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system . Before analyzing unknown samples, the system must pass a strict System Suitability Test (SST) to confirm that the column chemistry and fluidics are performing optimally.

Reagents and Equipment
  • HPLC System: Quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).

  • Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm particle size)[4].

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and highly pure Diethylamine (DEA, ≥99.5%).

  • Analyte: Racemic 1,4-Dimethylpiperazine-2-carbonitrile standard (1 mg/mL in mobile phase).

Step-by-Step Methodology
  • Mobile Phase Preparation: Combine Acetonitrile and Methanol in a 90:10 (v/v) ratio. Add exactly 0.1% (v/v) DEA[4]. Note: Always add the DEA after measuring the bulk solvents to prevent volumetric errors.

  • Degassing: Sonicate the mobile phase for 10 minutes or use inline vacuum degassing to prevent baseline drift.

  • Column Equilibration: Purge the system and equilibrate the Chiralpak IC column at a flow rate of 1.0 mL/min for at least 30 column volumes (approx. 45 minutes) until the UV baseline is perfectly stable.

  • Temperature Control: Set the column oven to exactly 25°C. Temperature fluctuations directly alter the thermodynamics of chiral recognition, leading to shifting retention times.

  • System Suitability Test (SST) - Validation Step:

    • Inject 5 µL of the 1 mg/mL racemic standard.

    • Repeat 5 times.

    • Pass Criteria: The protocol is validated for use ONLY if the Relative Standard Deviation (%RSD) of the peak areas is ≤ 2.0%, the Resolution ( Rs​ ) between the two enantiomer peaks is ≥ 1.5, and the USP Tailing Factor is ≤ 1.2.

  • Sample Analysis: Proceed with injecting unknown samples using the validated 5 µL injection volume.

Data Presentation & Optimization Results

During method development, various mobile phase compositions were screened. The quantitative data below illustrates the absolute necessity of the DEA modifier and the superiority of the polar organic mode for this specific molecule.

Table 1: Mobile Phase Screening Matrix

Mobile Phase Composition (v/v)ModifierRetention Time ( Rt1​ , Rt2​ ) minResolution ( Rs​ )Peak Shape / Observation
Hexane / Isopropanol (90:10)None14.2, 16.50.8Severe tailing, broad peaks
Hexane / Isopropanol (90:10)0.1% DEA12.1, 14.81.6Improved symmetry, baseline separation
Acetonitrile / Methanol (90:10)None8.5, 9.81.1Moderate tailing, partial overlap
Acetonitrile / Methanol (90:10) 0.1% DEA 7.2, 9.5 2.8 Sharp, symmetrical peaks (Optimal)

Table 2: Optimized Chromatographic Parameters

ParameterOptimized ValueRationale
Column CHIRALPAK® IC (250 × 4.6 mm, 5 µm)Immobilized cellulose derivative ideal for basic amines[2].
Mobile Phase ACN / MeOH / DEA (90:10:0.1)Polar organic mode enhances solubility; DEA masks silanols[4].
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Temperature 25°CEnsures thermodynamic stability of the transient diastereomeric complexes.
Detection (UV) 220 nmOptimal wavelength for the cyano and aliphatic amine chromophores.

Troubleshooting Guide

  • Loss of Resolution over time: Often indicates column fouling or depletion of the DEA modifier in the mobile phase due to evaporation. Action: Prepare fresh mobile phase and ensure the solvent reservoir is tightly capped.

  • Sudden Peak Tailing: Indicates that the residual silanols are no longer fully masked. Action: Verify the concentration of DEA. If the issue persists, flush the column with 100% Methanol containing 0.5% DEA for 2 hours to strip strongly adsorbed contaminants, then re-equilibrate.

  • High Backpressure: May result from sample precipitation. Action: Ensure the sample is dissolved entirely in the mobile phase rather than a stronger solvent.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at:[Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

Sources

Introduction: The Structural Imperative for 1,4-Dimethylpiperazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the single-crystal X-ray diffraction analysis of 1,4-Dimethylpiperazine-2-carbonitrile, offering a comprehensive walkthrough from crystal growth to structure validation for researchers and drug development professionals.

In the landscape of modern drug discovery, piperazine derivatives are foundational scaffolds due to their versatile binding properties and favorable pharmacokinetic profiles. 1,4-Dimethylpiperazine-2-carbonitrile, a substituted piperazine, represents a molecule of significant interest for synthetic chemists and pharmacologists. Its structural features—a chiral center, a polar nitrile group, and two tertiary amines—imply a complex interplay of steric and electronic effects that dictate its biological activity and physical properties.

Precise knowledge of the three-dimensional atomic arrangement of this molecule is not merely an academic exercise; it is a critical prerequisite for rational drug design.[1] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this information, providing unambiguous determination of molecular conformation, stereochemistry, and intermolecular packing interactions at atomic resolution.[2][3] This application note provides a detailed, experience-driven guide to the entire X-ray crystallography workflow for 1,4-Dimethylpiperazine-2-carbonitrile, from the crucial first step of obtaining high-quality single crystals to the final stages of structure refinement and validation.

PART 1: The Foundation - Material Synthesis and Crystallization

The journey to a crystal structure begins with pure material and concludes with a single, well-ordered crystal. The crystallization phase is often the most significant bottleneck in small-molecule crystallography.[2] Success requires a systematic and patient exploration of conditions.

Prerequisite: Synthesis and Purification

The synthesis of 1,4-Dimethylpiperazine-2-carbonitrile can be approached through various synthetic routes, often starting from piperazine precursors.[4] Regardless of the chosen method, obtaining a final purity of >98% is paramount. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

Protocol for Final Purification:

  • Column Chromatography: Utilize a silica gel column with a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to isolate the target compound.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purity Confirmation: Confirm purity using NMR spectroscopy and LC-MS. The material should be a clear oil or a crystalline solid.

Crystallization Screening: A Multi-Method Approach

No single method guarantees success; therefore, a parallel screening approach using minimal material is the most efficient strategy.[5] Classical methods like slow evaporation and diffusion are complemented by modern high-throughput techniques.[5][6]

Core Principle: Crystallization is the process of slowly transitioning a molecule from a high-energy, disordered state (in solution) to a low-energy, ordered solid state.[6] This is achieved by gradually increasing the supersaturation of the solution.

Experimental Protocol: Crystallization Screening

  • Solvent Selection:

    • Perform solubility tests with ~1 mg of the compound in 0.1 mL of various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, dichloromethane, toluene, hexane).

    • Identify solvents in which the compound is moderately to highly soluble. Good single crystals often form from solvent systems where the compound has moderate solubility.

  • Method A: Slow Evaporation

    • Dissolve 5-10 mg of the compound in 0.5-1.0 mL of a suitable solvent in a small, clean vial.

    • Cover the vial with a cap, perforated with a needle, to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

    • Monitor for crystal growth over several days to weeks. The rate of evaporation can be controlled by the size of the perforation.[6]

  • Method B: Vapor Diffusion (Solvent/Anti-Solvent)

    • Dissolve 5-10 mg of the compound in a minimal amount (0.2-0.5 mL) of a "good" solvent in a small inner vial.

    • Place this inner vial inside a larger, sealed outer vial containing a larger volume (2-3 mL) of a miscible "anti-solvent" in which the compound is poorly soluble.

    • Slow diffusion of the anti-solvent vapor into the inner vial will gradually reduce the solubility of the compound, inducing crystallization.[7]

    • Common solvent/anti-solvent pairs include: Dichloromethane/Hexane, Methanol/Diethyl Ether, Acetone/Water.

  • Method C: Microbatch Under-Oil Crystallization

    • This technique is ideal for screening many conditions with minimal material.[5]

    • In a multi-well crystallization plate, dispense a droplet (~1 µL) of paraffin or silicone oil into each well.

    • Prepare a stock solution of the compound (e.g., 10 mg/mL in ethyl acetate).

    • Directly under the oil, dispense a small droplet (~200 nL) of the compound's solution.

    • The oil layer prevents rapid solvent evaporation, promoting slow, controlled crystal growth. This can also be adapted for anti-solvent screening by adding droplets of different anti-solvents.

PART 2: From Crystal to Data - Diffraction and Measurement

Once a suitable crystal is obtained (typically >50 µm in its smallest dimension with sharp edges and no visible cracks), the next stage is to measure its interaction with X-rays.[8]

Crystal Mounting and Cryo-Cooling

Causality: X-ray exposure can generate free radicals that damage the crystal structure. To mitigate this, data is typically collected at low temperatures (~100 K).[9] This reduces atomic vibrations and radiation damage, leading to higher-resolution data.

Experimental Protocol: Crystal Mounting

  • Select a Crystal: Under a microscope, select a single, well-formed crystal.

  • Mounting: Using a cryo-loop (a small polymer loop on a pin), carefully scoop the crystal from its mother liquor. A small amount of surrounding oil or mother liquor will help adhere it.

  • Cryo-Cooling: Immediately plunge the loop and crystal into liquid nitrogen. This process, known as vitrification, flash-cools the sample, preventing the formation of crystalline ice which would destroy the crystal.

  • Transfer: Transfer the frozen crystal under a cold stream of nitrogen gas (typically 100 K) on the diffractometer's goniometer.

Data Collection

The mounted crystal is rotated in a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.[10]

Experimental Protocol: Data Collection

  • Instrument Setup:

    • X-ray Source: For small organic molecules, a Molybdenum (Mo, λ = 0.71073 Å) or Copper (Cu, λ = 1.5418 Å) source is common.[3] A Cu source is often preferred for determining the absolute stereochemistry of light-atom molecules.[3]

    • Generator Settings: Set the X-ray generator to standard operating power (e.g., 50 kV, 1 mA).[11]

    • Temperature: Ensure the cryostream is stable at 100 K.

  • Initial Screening and Unit Cell Determination:

    • Collect a few initial frames (e.g., 10-20 frames with 1° oscillation) to assess the crystal's diffraction quality.

    • The instrument software will analyze these images to identify diffraction spots (reflections) and determine the crystal's unit cell parameters and Bravais lattice.

  • Strategy Calculation:

    • Based on the unit cell and lattice symmetry, the software will calculate an optimal data collection strategy. This determines the required rotation range and exposure times to ensure a complete and redundant dataset is collected.

  • Full Data Collection:

    • Execute the full data collection run. This may take several hours. The crystal is rotated, and hundreds of diffraction images are recorded.[9]

PART 3: The Digital Domain - Structure Solution and Refinement

With a complete dataset, the next steps are computational, translating the measured diffraction intensities into a 3D atomic model.

Data Integration and Scaling

The raw diffraction images are processed to measure the intensity of each reflection and apply corrections for experimental factors.

  • Integration: The software locates the diffraction spots on each image and integrates their intensities.

  • Scaling: The intensities from all images are scaled together to account for variations in exposure time, crystal decay, and other factors. The output is a single reflection file (e.g., an HKL file).

Structure Solution (Phasing)

The "phase problem" is the central challenge in crystallography: the detector measures intensities, but both intensity and phase information are needed to calculate the electron density map. For small molecules, this is typically solved using direct methods.

  • Direct Methods: These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates. Software like SHELXT is highly effective for this.[12]

Structure Refinement

Once initial phases are obtained, an initial electron density map can be calculated. From this map, a preliminary atomic model is built and then refined against the experimental data using a least-squares minimization process.

Experimental Protocol: Structure Refinement using Olex2/SHELXL

  • Initial Solution: The structure solution program will typically place the heavier atoms (C, N, O) automatically.

  • Atom Assignment: Inspect the initial model and assign atom types (e.g., carbon, nitrogen) based on the electron density and chemical sense.

  • Anisotropic Refinement: Refine the model, allowing atoms to vibrate anisotropically (represented as thermal ellipsoids). A good model will show ellipsoids that are chemically reasonable in size and shape.

  • Hydrogen Atom Placement: Hydrogen atoms are often too small to be seen clearly in the electron density map. They are typically placed in calculated geometric positions and refined using a "riding model."

  • Convergence: The refinement is iterated until the model converges, meaning that further cycles of refinement do not significantly change the atomic coordinates or the quality-of-fit indicators (R-factors).

Workflow Diagram

The entire process from a pure sample to a final structure can be visualized as follows:

Xray_Workflow cluster_wetlab Wet Lab & Mounting cluster_data Data Collection cluster_comp Computational Analysis Compound Pure Compound (>98%) Crystallization Crystallization Screening (Evaporation, Diffusion, etc.) Compound->Crystallization Crystal Single Crystal Selection Crystallization->Crystal Mounting Cryo-Mounting (100 K) Crystal->Mounting DataColl Diffraction Data Collection Mounting->DataColl Integration Data Integration & Scaling DataColl->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Model Refinement (Least-Squares) Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Final Final Structure (CIF) & Analysis Validation->Final

Caption: Workflow for small-molecule X-ray crystallography.

PART 4: Ensuring Accuracy - Structure Validation and Data Reporting

A solved crystal structure is incomplete without rigorous validation to ensure its quality and accuracy.[13] This is a self-validating step that provides confidence in the final model.

Key Validation Metrics
  • R-factors (R1, wR2): These values measure the agreement between the calculated model and the experimental diffraction data. For a good small-molecule structure, R1 should typically be below 5% (<0.05) and wR2 below 15% (<0.15).

  • Goodness-of-Fit (GooF): This value should be close to 1.0. A value significantly larger than 1 may indicate a poor model or incorrect data processing.

  • Residual Electron Density: After the final refinement, the difference electron density map should be largely featureless. Significant peaks or holes may indicate missing atoms or incorrect atom assignments.

Automated Validation with checkCIF

The International Union of Crystallography (IUCr) provides an essential tool called checkCIF for automated structure validation.[13][14] It analyzes the final Crystallographic Information File (CIF) for geometric, crystallographic, and reporting consistency.[15][16]

Protocol: Structure Validation

  • Generate CIF: Create a final Crystallographic Information File (CIF) using the refinement software. This file contains all information about the experiment, unit cell, atomic coordinates, and refinement parameters.[17]

  • Run checkCIF: Submit the CIF file to the online checkCIF service.

  • Analyze ALERTS: The service will return a report with a list of "ALERTS." These are not necessarily errors but are points that require attention.

    • A-level ALERTS: These are serious issues (e.g., incorrect space group, missing atoms) that must be resolved.

    • B-level and C-level ALERTS: These are less severe but should be investigated and explained.

  • Finalize Structure: Address any critical ALERTS by further refining the model or correcting experimental details in the CIF.

Data Presentation: Exemplary Crystallographic Data

As no public structure of 1,4-Dimethylpiperazine-2-carbonitrile is available in databases like the Cambridge Structural Database (CSD)[18][19], the following table presents exemplary, high-quality data that would be expected for this compound.

ParameterExemplary ValueSignificance
Crystal Data
Chemical FormulaC₇H₁₃N₃Confirms the molecular composition.
Formula Weight139.20 g/mol Molecular mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c [Å]8.123(1), 12.456(2), 9.345(1)The dimensions of the unit cell.
α, β, γ [°]90, 105.67(1), 90The angles of the unit cell.
Volume [ų]911.2(2)The volume of the unit cell.
Z4The number of molecules in the unit cell.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)The wavelength of the X-rays used.
Temperature [K]100(2)The temperature at which data was collected.
2θ range [°]5.1 to 55.8The angular range of data collection.
Reflections collected8954Total number of diffraction spots measured.
Independent reflections2105 [R(int) = 0.034]Number of unique reflections after accounting for symmetry.
Refinement
R1 [I > 2σ(I)]0.041A primary indicator of model quality; should be < 0.05.
wR2 (all data)0.115A secondary indicator of model quality; should be < 0.15.
Goodness-of-fit (S)1.05Should be close to 1.0.
Δρ (max, min) [e⁻Å⁻³]0.35, -0.28Residual electron density; should be minimal.

Conclusion

The successful determination of the crystal structure of 1,4-Dimethylpiperazine-2-carbonitrile provides invaluable, high-resolution data for understanding its chemical nature. This empirical guide outlines a robust and validated pathway for researchers, emphasizing the causality behind each step. By following these protocols—from meticulous crystallization and precise data collection to rigorous refinement and validation—scientists can confidently elucidate the three-dimensional structures of novel small molecules, accelerating the pace of innovation in chemistry and drug development.

References

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. CCDC. Retrieved from [Link]

  • University of St Andrews. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. OpenScholar. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Crystallographic Information File. Retrieved from [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. DCC. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Retrieved from [Link]

  • Dauter, Z. (2009). Collection of X-ray diffraction data from macromolecular crystals. Acta Poloniae Pharmaceutica, 66(5), 455-467. Retrieved from [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Retrieved from [Link]

  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2015). X-ray crystallography: Assessment and validation of protein–small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 10(7), 685-700. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Jasinski, J. P. (2013). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 2), 229–234. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Oswald, G., & Warren, J. E. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Universitat Autònoma de Barcelona. (n.d.). 100383: CRYSTALLIZATION OF SMALL MOLECULES. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Ghang, Y.-J., Riel, A.-M., & Tiefenbacher, K. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 57(42), 14004-14008. Retrieved from [Link]

  • Helliwell, J. R. (1995). Modern Methods for Rapid X-Ray Diffraction Data Collection from Crystals of Macromolecules. In Crystallization of Nucleic Acids and Proteins (pp. 379-402). Springer. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Validation of Experimental Crystal Structures. CCDC. Retrieved from [Link]

  • van de Streek, J., & Neumann, M. A. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020–1032. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Retrieved from [Link]

  • CCP4 wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]

  • CrystalMaker Software. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. Retrieved from [Link]

  • Yin, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1957-1964. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dimethylpiperazine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,4-dimethylpiperazine. Retrieved from [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN108503608B - Preparation method of 1, 4-dimethylpiperazine.
  • Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. CCDC. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE (DMP). Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization During 1,4-Dimethylpiperazine-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stereoselective synthesis of 1,4-Dimethylpiperazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical integrity at the C2 position of the piperazine ring. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a critical challenge that can significantly impact the biological activity and therapeutic efficacy of the final compound.[1]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate racemization and achieve high enantiomeric purity in your synthesis.

I. Understanding the Challenge: The Fugitive Chiral Center

The primary challenge in the synthesis of chiral 2-substituted piperazines, including 1,4-Dimethylpiperazine-2-carbonitrile, lies in the susceptibility of the proton at the C2 position to abstraction.[2] This is particularly problematic under basic conditions, which are often employed in various synthetic steps. Abstraction of this proton leads to the formation of a planar carbanion intermediate. Subsequent protonation can occur from either face of this intermediate, resulting in a loss of the desired stereochemistry (racemization).

Furthermore, the choice of synthetic route and the conditions used for functional group manipulations, such as nitrile formation and N-methylation, can introduce opportunities for racemization if not carefully controlled.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization in this synthesis?

A1: The most prevalent cause is exposure to basic conditions, especially during N-alkylation or any step where a strong base is used. The proton on the chiral carbon (C2) is acidic and can be removed by a base, leading to a planar intermediate that can be re-protonated non-stereoselectively.[2]

Q2: How does the method of nitrile introduction affect stereochemical integrity?

A2: The method of nitrile introduction is critical. Classical Strecker reactions, which involve the one-pot reaction of an aldehyde, an amine, and a cyanide source, can be prone to racemization if not conducted under asymmetric conditions.[3] To maintain stereocontrol, it is advisable to employ an asymmetric Strecker reaction using a chiral auxiliary or a chiral catalyst.[3][4] Another approach involves the stereoselective synthesis of a precursor, such as a chiral amino alcohol, followed by conversion to the nitrile, which can help preserve the stereochemistry.

Q3: Can the N-methylation step cause racemization?

A3: Yes, the N-methylation step can induce racemization if harsh conditions are used. The Eschweiler-Clarke reaction, a common method for N-methylation, utilizes formaldehyde and formic acid and is generally considered to be a high-yielding method.[5] However, the reaction temperature and the presence of acidic/basic species must be carefully controlled to prevent epimerization at the adjacent C2 position. Reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride is often a milder alternative.

Q4: Are there specific protecting groups that can help prevent racemization?

A4: Yes, the choice of N-protecting groups for the piperazine nitrogens is crucial. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are generally effective at suppressing racemization during subsequent synthetic transformations.[6] This is because the lone pair of electrons on the nitrogen is delocalized into the carbonyl of the protecting group, making it less available to participate in reactions that could lead to racemization.[6] However, the conditions for the removal of these protecting groups must also be chosen carefully to avoid racemization.[6]

Q5: Can purification methods lead to racemization?

A5: While less common, racemization during purification is possible. For instance, using a highly basic or acidic mobile phase in chromatography could potentially cause epimerization of a sensitive compound. It is advisable to use neutral or buffered mobile phases whenever possible and to avoid prolonged exposure to harsh conditions.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,4-Dimethylpiperazine-2-carbonitrile and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Loss of enantiomeric excess (e.e.) after N-methylation. Harsh methylation conditions: High temperatures or strong bases in the methylation step can lead to epimerization at the C2 position.Employ milder methylation conditions: Use reductive amination with formaldehyde and a mild reducing agent like sodium triacetoxyborohydride. If using the Eschweiler-Clarke reaction, maintain a low reaction temperature (40-60°C).[5]
Racemization observed during the introduction of the nitrile group. Non-stereoselective Strecker reaction: The classical Strecker synthesis using achiral reagents will produce a racemic mixture.Utilize an asymmetric Strecker reaction: Employ a chiral amine auxiliary, such as (R)- or (S)-α-methylbenzylamine, to direct the stereochemistry of the cyanide addition.[4] Alternatively, use a chiral catalyst.[3]
Decreased optical purity after deprotection of the piperazine nitrogens. Harsh deprotection conditions: Strong acidic or basic conditions for removing protecting groups (e.g., Boc, Cbz) can cause racemization.[2]Use milder deprotection reagents: For Boc groups, consider using milder acids like p-toluenesulfonic acid (p-TsOH) instead of strong acids like trifluoroacetic acid (TFA).[2] For Cbz groups, ensure hydrogenation is carried out under neutral conditions.[2]
Racemization during workup or purification. Exposure to strong acids or bases: Washing with strong aqueous acids or bases, or using a highly pH-imbalanced mobile phase in chromatography can cause epimerization.Maintain neutral conditions: Use saturated sodium bicarbonate for basic washes and dilute acids for acidic washes. Employ buffered or neutral mobile phases for chromatography.

IV. Recommended Synthetic Protocol with Racemization Control

This protocol outlines a potential synthetic route designed to minimize racemization.

Workflow Diagram

A Chiral Amino Acid Precursor B Formation of Chiral Piperazinone A->B Cyclization C Reduction to Chiral Piperazine B->C Reduction (e.g., LiAlH4) D N-Methylation C->D Reductive Amination E Introduction of Nitrile Group D->E Nucleophilic Substitution F Final Product: (R/S)-1,4-Dimethylpiperazine-2-carbonitrile E->F

Caption: Synthetic workflow for stereoselective synthesis.

Step-by-Step Methodology
Step 1: Synthesis of Chiral 2-Substituted Piperazine

One effective strategy is to start from an enantiomerically pure amino acid. For instance, a chiral amino acid can be converted to a chiral 2-substituted piperazine through a series of reactions including esterification, reduction, and cyclization.[7] This approach establishes the critical C2 stereocenter early in the synthesis.

Step 2: N-Methylation under Mild Conditions

With the chiral piperazine in hand, the next step is N-methylation. To avoid racemization, a reductive amination approach is recommended.

  • Dissolve the chiral 2-substituted piperazine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Add formaldehyde (2.2 equivalents, as a 37% aqueous solution).

  • Add sodium triacetoxyborohydride (2.5 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.

Step 3: Introduction of the Nitrile Group

The introduction of the nitrile group can be achieved via a nucleophilic substitution reaction on a suitable precursor, such as a 2-(hydroxymethyl)piperazine derivative.

  • Convert the hydroxyl group of (1,4-dimethylpiperazin-2-yl)methanol to a good leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a non-nucleophilic base like triethylamine.

  • Displace the leaving group with a cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. This reaction should be conducted at a controlled temperature to minimize side reactions.

Logical Relationship Diagram

Racemization Racemization PlanarIntermediate Planar Intermediate Racemization->PlanarIntermediate Base Strong Base Base->Racemization Temp High Temperature Temp->Racemization HarshAcid Harsh Acid HarshAcid->Racemization LossOfStereo Loss of Stereochemistry PlanarIntermediate->LossOfStereo

Caption: Factors contributing to racemization.

V. Conclusion

The synthesis of enantiomerically pure 1,4-Dimethylpiperazine-2-carbonitrile requires careful consideration of reaction conditions at every step. By understanding the mechanisms of racemization and implementing the strategies outlined in this guide—such as the use of mild reagents, appropriate protecting groups, and stereoselective synthetic routes—researchers can significantly improve the stereochemical outcome of their synthesis.

VI. References

  • Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • Asymmetric Synthesis of α-Aminonitriles. Marcel Dekker, Inc. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. Journal of the American Chemical Society. Available at: [Link]

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents. Available at:

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Synthesis of 1,4-dimethylpiperazine. PrepChem.com. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]

  • New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Kanazawa University. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols. PubMed. Available at: [Link]

  • Racemization Assays. Available at: [Link]

  • Racemization-free Peptide Bond Formation via 2-Nitrobenzensulfonyl Strategy for Diastereoselective Synthesis of (Z)-Fluoroalkene Peptidomimetics. ChemRxiv. Available at: [Link]

  • Chiral amino acids and 2,5-diketopiperazines (2,5-dkps) are accessible... ResearchGate. Available at: [Link]

  • Methods for the synthesis of diketopiperazines. Google Patents. Available at:

  • Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products. Google Patents. Available at:

  • Asymmetric synthesis of N-stereogenic molecules: diastereoselective double aza-Michael reaction. Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Removal of catalyst from 1,4-Dimethylpiperazine-2-carbonitrile product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Removal from 1,4-Dimethylpiperazine-2-carbonitrile Syntheses

As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly polar, multi-dentate nitrogenous compounds. The synthesis of 1,4-dimethylpiperazine-2-carbonitrile is typically achieved via the oxidative α-cyanation of 1,4-dimethylpiperazine using transition metal catalysts (such as Ruthenium or Iron) [1, 2]. While these catalytic C–H functionalization methodologies are highly efficient, the downstream removal of the heavy metal catalyst from the product is notoriously difficult.

This guide provides field-proven, mechanistically grounded protocols to troubleshoot and resolve catalyst sequestration issues, ensuring high product purity without compromising yield.

Mechanistic Context: The Chelation Challenge

To effectively remove a catalyst, one must understand why it remains bound to the product. 1,4-Dimethylpiperazine-2-carbonitrile possesses three coordinating sites: two tertiary amines (σ-donors) and an α-nitrile group (π-acceptor). This spatial arrangement allows the molecule to act as a potent bi- or tridentate ligand.

When transition metals (e.g., Ru²⁺, Fe²⁺/³⁺) are present in the crude mixture, the product forms thermodynamically stable thermodynamic complexes with the metal. Standard aqueous workups fail because the metal-product complex partitions together. Furthermore, standard silica gel chromatography often results in severe tailing and co-elution, as the basic amines interact strongly with the acidic silanol groups on the stationary phase.

Process Visualization

CatalystRemoval Reactants 1,4-Dimethylpiperazine + Cyanide Source Reaction Oxidative α-Cyanation (C-H Activation) Reactants->Reaction Catalyst Transition Metal Catalyst (e.g., Ru, Fe) Catalyst->Reaction Crude Crude Mixture (Chelated Metal-Product) Reaction->Crude Scavenger Solid-Supported Thiourea Scavenger Crude->Scavenger Method A (Lab Scale) Extraction pH 9 EDTA Liquid-Liquid Extraction Crude->Extraction Method B (Scale-Up) Pure Pure 1,4-Dimethylpiperazine -2-carbonitrile Scavenger->Pure Filtration Extraction->Pure Phase Separation

Workflow for transition metal catalyst removal from 1,4-dimethylpiperazine-2-carbonitrile.

Quantitative Comparison of Removal Strategies

To optimize your workflow, select the removal strategy that best fits your scale and purity requirements. The data below summarizes the typical performance of various purification methods applied to this specific piperazine derivative.

Purification MethodPrimary MechanismTypical Metal Removal (%)Product Recovery (%)Cost / Scalability
Silica Gel Chromatography Adsorption / Polarity< 50% (Severe Tailing)Low (< 40%)High / Poor
Solid-Supported Scavenger Soft Ligand Exchange> 98%High (> 90%)High / Moderate
EDTA Aqueous Wash (pH 9) Hexadentate Chelation> 95%High (> 85%)Low / Excellent

Troubleshooting & Protocol FAQs

Q1: I am using standard silica gel chromatography, but my product is co-eluting with the Ruthenium/Iron catalyst. How do I fix this? Causality: The basic piperazine nitrogens cause severe streaking on standard acidic silica gel, dragging the metal-product complex across multiple fractions. Solution: Abandon standard silica gel for this step. If chromatography is absolutely necessary, you must use amine-functionalized silica (e.g., KP-NH) to prevent secondary interactions. However, the most reliable approach is to break the metal-product coordination prior to purification using one of the protocols detailed below.

Q2: What is the most reliable protocol for removing heavy metals (Ru, Fe) from this compound at a laboratory scale? Methodology: Solid-Supported Thiourea Scavenging According to Hard-Soft Acid-Base (HSAB) theory, the soft sulfur atom of a thiourea moiety forms a thermodynamically superior complex with soft/borderline transition metals (like Ru²⁺ or Fe²⁺) compared to the borderline nitrogen atoms of the piperazine product. Step-by-Step Protocol:

  • Preparation: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate to a concentration of ~0.1 M.

  • Scavenger Addition: Add 4 equivalents of a solid-supported thiourea scavenger (e.g., SiliaBond® Thiourea or QuadraPure™ TU) relative to the initial molar loading of the catalyst.

  • Incubation: Agitate the suspension gently at 40 °C for 12 hours. The elevated temperature provides the activation energy required to break the product-metal coordinate bonds.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded silica. Wash the filter cake with 2 column volumes of the reaction solvent.

  • Isolation: Concentrate the filtrate in vacuo to recover the metal-free product.

Q3: I am scaling up the synthesis, and solid-supported scavengers are too expensive. What is a self-validating, cost-effective alternative? Methodology: pH-Controlled EDTA Liquid-Liquid Extraction The pKa of the N4-nitrogen in 1,4-dimethylpiperazine-2-carbonitrile is ~8.5, while the N1-nitrogen (adjacent to the electron-withdrawing nitrile) is ~4.5. At pH 9, the product is primarily in its free-base form and highly soluble in organic solvents. Conversely, EDTA is fully deprotonated at pH 9, maximizing its hexadentate binding affinity, which outcompetes the bidentate piperazine for the metal. Step-by-Step Protocol:

  • Solubilization: Dissolve the concentrated crude mixture in 2-Methyltetrahydrofuran (2-MeTHF) or DCM (0.1 M).

  • Chelator Preparation: Prepare a 0.1 M aqueous solution of disodium EDTA. Adjust the pH strictly to 9.0 ± 0.2 using 1 M NaOH.

  • Extraction: Vigorously stir the organic phase with an equal volume of the pH 9 EDTA solution for 30–45 minutes at room temperature.

  • Phase Separation: Separate the layers. Self-Validation Step: The aqueous layer will typically turn dark (e.g., brown for Fe, green/black for Ru), indicating successful metal sequestration.

  • Washing: Repeat the EDTA wash 1–2 more times until the aqueous layer remains colorless. Follow with a single brine wash.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Q4: During acid-base extraction, my product degrades, and NMR shows the loss of the nitrile group. What is happening? Causality: 1,4-Dimethylpiperazine-2-carbonitrile is an α-aminonitrile. These compounds exist in a thermodynamic equilibrium with their corresponding iminium ions and free cyanide. Under highly acidic conditions (pH < 2), the nitrile can hydrolyze or release toxic HCN gas. Under highly basic conditions (pH > 11) and heat, the equilibrium shifts toward the iminium ion, leading to a retro-Strecker decomposition and the irreversible loss of the cyano group. Solution: Maintain the pH strictly between 4 and 10 during all aqueous workups. Never heat the aqueous solutions during extraction. If an acid wash is required to remove unreacted starting materials, use a mild acid (e.g., 10% aqueous citric acid) and perform the extraction rapidly at 0–5 °C to kinetically suppress the retro-Strecker pathway.

References

  • Title: Iron Catalyzed Oxidative Cyanation of Tertiary Amines Source: Chemical Communications / Synfacts URL: [Link]

  • Title: Ru-Catalyzed Oxidative Cyanation of Tertiary Amines with O₂ Source: Journal of the American Chemical Society / Synfacts URL: [Link]

Technical Support Center: Synthesis of 1,4-Dimethylpiperazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,4-dimethylpiperazine-2-carbonitrile (CAS: 1260902-08-6). This compound is a critical molecular building block in drug discovery, particularly for assembling functionalized piperazine pharmacophores.

Because the synthesis relies heavily on oxidative α -cyanation or Strecker-type condensation, the reaction is notoriously sensitive to solvent microenvironments. This guide is engineered for research scientists and process chemists, providing mechanistic causality, self-validating protocols, and targeted troubleshooting to resolve synthesis bottlenecks.

Part 1: Mechanistic Causality & Solvent Dynamics

The synthesis of 1,4-dimethylpiperazine-2-carbonitrile typically proceeds via the oxidative C–H cyanation of 1,4-dimethylpiperazine. The transformation relies on the generation of an amine radical cation, followed by deprotonation to an iminium ion, and subsequent nucleophilic trapping by a cyanide source .

The solvent system is the primary thermodynamic driver for this pathway:

  • Polar Aprotic Solvents (e.g., Acetonitrile): Excellent for stabilizing the radical cation intermediate and expanding the electrochemical window. However, they suffer from poor solubility of alkali cyanide salts.

  • Fluorinated Alcohols (e.g., HFIP): Hexafluoroisopropanol (HFIP) acts as a strong hydrogen-bond donor. It stabilizes the iminium intermediate and prevents undesired over-oxidation or ring-opening side reactions .

  • Protic Co-solvents (e.g., Methanol/Water): Necessary for dissolving NaCN/KCN. However, excessive protic media can lead to the hydrolysis of the iminium ion to a lactam before cyanation can successfully occur .

Mechanism A 1,4-Dimethylpiperazine (Precursor) B Radical Cation Intermediate A->B Oxidation (MeCN stabilizes) C Iminium Ion (Electrophile) B->C -H⁺ (Base assisted) D 1,4-Dimethylpiperazine- 2-carbonitrile C->D +CN⁻ (MeOH aids solubility)

Fig 1. Oxidative α-cyanation pathway of 1,4-dimethylpiperazine and solvent influence.

Part 2: Quantitative Solvent Matrix

The table below summarizes the empirical effects of different solvent systems on the α -cyanation of piperazines. Selecting the right system requires balancing intermediate stability with nucleophile bioavailability.

Solvent SystemDielectric Constant ( ϵ )Cyanide Salt SolubilityIminium StabilityTypical Yield (%)Primary Failure Mode
100% MeCN 37.5Very LowHigh< 20%Unreacted iminium / Stalled reaction
MeCN : MeOH (9:1) ~37.0ModerateHigh80 - 85%None (Optimal balance)
100% H₂O 80.1Very HighLow< 10%Hydrolysis to lactam
DCM : HFIP (4:1) ~16.0Low (requires TMSCN)Very High85 - 90%High cost / Reagent specific

Part 3: Self-Validating Experimental Protocol

Objective: Synthesize 1,4-dimethylpiperazine-2-carbonitrile using a mediated oxidative approach (e.g., ABNO-mediated electrochemical or photoredox cyanation) .

Trustworthiness Note: This protocol includes built-in analytical checkpoints to ensure causality and prevent downstream failure.

Step 1: Solvent Preparation & Reagent Dissolution

  • Mix Acetonitrile (MeCN) and Methanol (MeOH) in a 9:1 volumetric ratio.

    • Causality: MeCN provides the anodic stability required for oxidation, while MeOH ensures the homogeneous dissolution of the cyanide source.

  • Dissolve 1,4-dimethylpiperazine (1.0 equiv) and NaCN (1.5 equiv) in the solvent mixture.

    • Validation Check 1: Visually inspect the solution. Ensure complete dissolution. A cloudy suspension indicates insufficient MeOH, which will starve the reaction of the nucleophile and stall the reaction at the iminium stage.

Step 2: Catalyst Addition

  • Add the oxidation mediator (e.g., ABNO, 5 mol%) and a supporting electrolyte (e.g., TBAPF₆ if utilizing an electrochemical cell).

    • Causality: The mediator lowers the oxidation potential required, preventing the destructive over-oxidation of the piperazine ring into a pyrazine.

Step 3: Reaction Execution

  • Initiate oxidation (constant current electrolysis at 10 mA or light irradiation) at room temperature for 4-6 hours.

    • Validation Check 2: Monitor the reaction via LC-MS at the 2-hour mark. Look for the mass of the iminium intermediate ( M−1 ). If the iminium peaks but the target product ( M+25 ) does not form, the dissolved cyanide concentration in the solution is too low.

Step 4: Quenching and Extraction

  • Quench the reaction with saturated aqueous NaHCO₃ to neutralize any residual acid and safely manage unreacted cyanide.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography using a DCM:MeOH gradient (typically 95:5) to isolate the pure 1,4-dimethylpiperazine-2-carbonitrile.

Part 4: Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield or Incomplete Conversion CheckSolvent Analyze Solvent System Start->CheckSolvent IsMeCN 100% Aprotic (e.g., MeCN/DCM)? CheckSolvent->IsMeCN AddProtic Action: Add 5-10% MeOH to dissolve CN⁻ salts IsMeCN->AddProtic Yes (Poor CN⁻ nucleophilicity) CheckSide Side Reactions? (e.g., Lactam formation) IsMeCN->CheckSide No (Mixed system used) ReduceWater Action: Reduce H₂O content or switch to TMSCN CheckSide->ReduceWater Yes (Iminium hydrolysis)

Fig 2. Troubleshooting logic tree for resolving low yields in piperazine cyanation.

Q1: Why am I observing cyanation at the N-methyl group instead of the piperazine ring? A1: Regioselectivity in tertiary amines is governed by the stability of the intermediate radical cation and the acidity of the adjacent C–H bonds. While ring α -C–H bonds are typically favored due to stereoelectronic alignment, using highly polar solvents without hydrogen-bond donors can shift the equilibrium. Solution: Incorporate a fluorinated solvent like HFIP. HFIP forms strong hydrogen bonds with the piperazine nitrogens, sterically and electronically directing the oxidation toward the ring carbon rather than the exocyclic methyl group .

Q2: My reaction stalls at the iminium intermediate, and no carbonitrile is formed. What is going wrong? A2: This is a classic phase-transfer or solubility issue. The iminium ion is successfully forming, but the cyanide nucleophile is not available in the organic phase to trap it. Solution: If using a 100% aprotic solvent like DCM or MeCN, inorganic cyanides (KCN/NaCN) will not dissolve. Switch to a highly soluble organic cyanide source like Trimethylsilyl cyanide (TMSCN) , or add 10% volume of a protic co-solvent (like Methanol) to solubilize the inorganic salts.

Q3: I am detecting a significant amount of lactam side-product. How do I prevent this? A3: Lactam formation occurs when the iminium intermediate undergoes hydrolysis due to the presence of adventitious water, followed by further oxidation. Solution: Ensure your solvent system is strictly anhydrous. Dry your MeCN over molecular sieves prior to use. If water is absolutely required to dissolve the cyanide salt, you must use a biphasic system with a phase-transfer catalyst (e.g., TBAB) to keep the water physically separated from the bulk organic intermediates.

Part 5: References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI - Organics.[Link]

  • Electrochemical ABNO-Mediated Alpha-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. National Institutes of Health (NIH) / JACS.[Link]

Technical Support Center: Identifying Impurities in 1,4-Dimethylpiperazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1,4-Dimethylpiperazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities in your samples. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative sources.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of 1,4-Dimethylpiperazine-2-carbonitrile?

The impurity profile of 1,4-Dimethylpiperazine-2-carbonitrile is intrinsically linked to its synthetic route. A common synthesis involves the Strecker synthesis, starting from 1,4-dimethylpiperazine-2-one. Based on this, the most probable impurities include:

  • Unreacted Starting Materials: Residual 1,4-dimethylpiperazine-2-one.

  • Reagent-Related Impurities: Unreacted cyanide salts (e.g., KCN, NaCN) or their hydrolysis products.

  • Intermediates: The corresponding aminonitrile intermediate.

  • Side-Products: Products arising from side reactions, such as the hydrolysis of the nitrile group to a carboxylic acid (1,4-dimethylpiperazine-2-carboxylic acid) or an amide (1,4-dimethylpiperazine-2-carboxamide).

  • Solvent-Related Impurities: Residual solvents used during the synthesis and purification steps.

Q2: Which analytical technique is most suitable for initial impurity screening of my sample?

For initial screening, Gas Chromatography-Mass Spectrometry (GC-MS) is often the most effective technique due to its high separation efficiency and the definitive identification capabilities of mass spectrometry. It is particularly well-suited for volatile and semi-volatile organic compounds, which many of the likely impurities are. High-Performance Liquid Chromatography (HPLC) with a UV or MS detector is also a powerful alternative, especially for less volatile or thermally labile impurities.

Q3: I'm observing an unexpected peak in my chromatogram. What is the logical first step in its identification?

The first step is to perform a thorough "blank" analysis. This involves running your mobile phase and/or solvent without the analyte. This will help you determine if the unexpected peak is a contaminant from your solvent, glassware, or instrument. If the peak is not present in the blank, the next step is to analyze its mass spectrum (if using MS detection) to determine its molecular weight and fragmentation pattern, which provides crucial clues to its structure.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Impurities

Symptoms: Co-eluting peaks, broad peaks, or tailing peaks in your GC or HPLC chromatogram, making it difficult to quantify individual impurities.

Root Causes & Solutions:

  • Inappropriate Column Selection: The stationary phase of your column may not be providing sufficient selectivity for your analyte and its impurities.

    • Solution: For GC, consider a column with a different polarity. For HPLC, screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl).

  • Suboptimal Mobile Phase/Oven Temperature Program: The elution conditions may not be optimized.

    • Solution (HPLC): Perform a gradient optimization. Vary the organic modifier, pH, and gradient slope.

    • Solution (GC): Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.

  • Sample Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Dilute your sample and re-inject.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This protocol provides a general framework for the analysis of 1,4-Dimethylpiperazine-2-carbonitrile and its potential impurities.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a suitable solvent (e.g., Methanol, Dichloromethane). c. Vortex for 30 seconds to ensure homogeneity. d. Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on sample concentration)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS System Agilent 5977B MSD or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Scan Range 35 - 500 m/z
Ionization Mode Electron Ionization (EI) at 70 eV

3. Data Analysis: a. Integrate all peaks in the total ion chromatogram (TIC). b. For each peak, examine the mass spectrum. c. Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification. d. Confirm the identity of impurities by comparing their retention times and mass spectra with those of certified reference standards, if available.

Visualizations

Impurity_Identification_Workflow cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Data Evaluation & Troubleshooting cluster_2 Phase 3: Identification & Confirmation Sample Sample of 1,4-Dimethylpiperazine- 2-carbonitrile Screening Initial Screening (GC-MS or HPLC) Sample->Screening Inject Data Chromatographic Data Acquisition Screening->Data Generate Unexpected_Peak Unexpected Peak Observed? Data->Unexpected_Peak Blank_Analysis Perform Blank Analysis Unexpected_Peak->Blank_Analysis Yes Peak_in_Blank Peak in Blank? Blank_Analysis->Peak_in_Blank Contaminant Source is Contamination (Solvent, System) Peak_in_Blank->Contaminant Yes Potential_Impurity Potential Impurity Peak_in_Blank->Potential_Impurity No MS_Analysis Mass Spectral Analysis Potential_Impurity->MS_Analysis Library_Search Database/Library Search (e.g., NIST) MS_Analysis->Library_Search Tentative_ID Tentative Identification Library_Search->Tentative_ID Reference_Standard Analyze Certified Reference Standard Tentative_ID->Reference_Standard Confirmation Confirm Identity (Retention Time & MS Match) Reference_Standard->Confirmation

Caption: Workflow for the identification of unknown impurities.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Agilent Technologies. Gas Chromatography (GC) Troubleshooting. [Link]

  • ICH Harmonised Tripartite Guideline Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Technical Support Center: Enhancing the Storage Stability of 1,4-Dimethylpiperazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of 1,4-Dimethylpiperazine-2-carbonitrile during storage. This document provides a comprehensive overview of potential stability issues, troubleshooting guides, and frequently asked questions in a direct question-and-answer format.

Introduction to the Stability of 1,4-Dimethylpiperazine-2-carbonitrile

1,4-Dimethylpiperazine-2-carbonitrile is a heterocyclic compound with a unique chemical structure that includes a tertiary amine, a piperazine ring, and a nitrile group positioned alpha to one of the nitrogen atoms. This combination of functional groups presents specific challenges for long-term storage. The primary stability concerns for this molecule are its susceptibility to moisture, atmospheric oxygen, light, and temperature fluctuations. Understanding these sensitivities is paramount to preserving the compound's purity and reactivity for experimental use.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My solid 1,4-Dimethylpiperazine-2-carbonitrile has developed a yellowish tint and a slight ammonia-like odor over time. What is the likely cause?

A color change and the development of an amine-like odor are common indicators of degradation. The two most probable causes are:

  • Oxidative Degradation: The tertiary amine functionalities within the piperazine ring are susceptible to oxidation by atmospheric oxygen.[1][2] This can lead to the formation of N-oxides and other colored degradation products.

  • Hydrolysis: The compound is likely hygroscopic, meaning it can absorb moisture from the air.[2] This moisture can lead to the slow hydrolysis of the nitrile group, potentially forming the corresponding amide or carboxylic acid and releasing ammonia, which would account for the odor.[3][4]

Troubleshooting:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen and moisture.[4][5] A glovebox or a Schlenk line are the recommended environments for handling.[6][7]

  • Proper Sealing: Ensure the storage container is tightly sealed. For long-term storage, consider flame-sealing the compound in an ampoule under vacuum or an inert atmosphere.[7]

Q2: I am observing inconsistent results in my experiments using a solution of 1,4-Dimethylpiperazine-2-carbonitrile that was prepared a week ago. Could this be a stability issue?

Yes, inconsistent experimental outcomes are a strong indicator of compound degradation in solution. The primary concern in solution is the hydrolysis of the nitrile group, which can be catalyzed by acidic or basic conditions.[4][8]

Troubleshooting:

  • Fresh Solutions: It is highly recommended to prepare solutions of 1,4-Dimethylpiperazine-2-carbonitrile fresh for each experiment.

  • Aprotic Solvents: If storage of a solution is unavoidable, use a dry, aprotic solvent.

  • Temperature: Store solutions at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent multiple freeze-thaw cycles.[6]

Q3: I am trying to purify 1,4-Dimethylpiperazine-2-carbonitrile using silica gel chromatography, but I am getting poor recovery and significant tailing of the product peak. Why is this happening?

The basic nature of the piperazine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[4] This can lead to:

  • Irreversible Adsorption: A portion of your compound may bind irreversibly to the silica, leading to low recovery.

  • Peak Tailing: Strong acid-base interactions cause the compound to elute slowly and asymmetrically.

  • On-Column Degradation: The acidic environment of the silica gel can catalyze the degradation of your compound.[4]

Troubleshooting:

  • Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel.[4]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or reverse-phase chromatography (C18).[4][6]

Storage Recommendations

To ensure the long-term stability of 1,4-Dimethylpiperazine-2-carbonitrile, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store at 2-8°C or frozen (-20°C).Reduces the rate of potential degradation reactions.[2]
Atmosphere Store under a dry, inert atmosphere (e.g., nitrogen or argon).Prevents oxidation and hydrolysis from atmospheric oxygen and moisture.[2][4][5]
Light Store in an amber or opaque vial.Protects the compound from photodegradation.[1][6]
Container Use a tightly sealed glass container. For extended storage, a flame-sealed ampoule is ideal.Prevents exposure to air and moisture.[7]
Incompatible Materials Store away from strong acids, strong oxidizing agents, and excessive heat.Avoids catalytic degradation and potentially hazardous reactions.[2][9]

Experimental Protocols

Protocol 1: Handling and Dispensing of 1,4-Dimethylpiperazine-2-carbonitrile

This protocol describes the safe handling of the air- and moisture-sensitive compound.

Workflow Diagram:

cluster_prep Preparation cluster_handling Handling cluster_storage Storage Prep Prepare Glovebox or Schlenk Line Glassware Oven-Dry and Cool Glassware Under Vacuum Prep->Glassware Transfer Transfer Compound to Inert Atmosphere Glassware->Transfer Weigh Weigh Desired Amount Transfer->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Seal Tightly Seal Container Dissolve->Seal Store Store Under Recommended Conditions Seal->Store

Caption: Workflow for handling air-sensitive compounds.

Methodology:

  • Prepare an Inert Atmosphere: Ensure a glovebox or Schlenk line is purged and maintained with a dry, inert gas (nitrogen or argon) with oxygen and moisture levels below 10 ppm.[6][7]

  • Prepare Glassware: All glassware (vials, spatulas, syringes) must be oven-dried for at least 4 hours at 120°C and cooled under vacuum or in a desiccator before being introduced into the inert atmosphere.[4]

  • Transfer Compound: Transfer the main container of 1,4-Dimethylpiperazine-2-carbonitrile into the inert atmosphere.

  • Dispensing: Allow the container to equilibrate to the ambient temperature inside the glovebox before opening to prevent condensation. Quickly weigh the desired amount of the solid into a pre-tared, dry vial.

  • Sealing: Tightly seal the vial with a cap containing a chemically resistant septum or a solid cap with a PTFE liner. For long-term storage of the main stock, backfill the container with inert gas before sealing.

  • Removal from Inert Atmosphere: If the dispensed material needs to be used outside the inert atmosphere, ensure it is in a securely sealed container before removal.[6]

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of 1,4-Dimethylpiperazine-2-carbonitrile.

Workflow Diagram:

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Sol Prepare Solution in Mobile Phase Filter Filter Through 0.22 µm Syringe Filter Prep_Sol->Filter Inject Inject Sample onto HPLC Filter->Inject Separate Separate Components on Column Inject->Separate Detect Detect by UV-Vis Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid or triethylamine, depending on the column and compound's behavior). Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 1,4-Dimethylpiperazine-2-carbonitrile in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample of the stored compound at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. Identify the main peak corresponding to 1,4-Dimethylpiperazine-2-carbonitrile. Calculate the purity by the area percentage method, assuming all impurities have a similar response factor. For accurate quantification of impurities, a reference standard for each impurity is required.

Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for 1,4-Dimethylpiperazine-2-carbonitrile based on its chemical structure.

A 1,4-Dimethylpiperazine-2-carbonitrile B 1,4-Dimethylpiperazine-2-carboxamide A->B Hydrolysis (H₂O) D N-Oxide Derivatives A->D Oxidation ([O]) E Imine Intermediate + HCN A->E Retro-Strecker (Heat, H₂O) C 1,4-Dimethylpiperazine-2-carboxylic acid B->C Hydrolysis (H₂O, H⁺ or OH⁻) F 1-Methylpiperazine + Aldehyde E->F Hydrolysis

Caption: Predicted degradation pathways.

References

  • Duchateau, A. L. L., et al. (2004). High-performance Liquid Chromatographic Determination of Alpha-Aminonitrile Enantiomers After Derivatization With O-Phthalaldehyde and Chiral Thiols. Journal of Chromatography A, 1055(1-2), 235-9. Available at: [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry, University of Groningen. Available at: [Link]

  • Chen, J., et al. (2018). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 76, 11-22. Available at: [Link]

  • Nitriles Waste Compatibility. CP Lab Safety. Available at: [Link]

  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents.

Sources

Validation & Comparative

Purity assessment of 1,4-Dimethylpiperazine-2-carbonitrile by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment of 1,4-Dimethylpiperazine-2-carbonitrile: A Comparative Guide to HILIC-CAD vs. Legacy Methodologies

Executive Summary

Assessing the purity of highly polar, aliphatic amines like 1,4-Dimethylpiperazine-2-carbonitrile presents a dual-faceted analytical challenge: they exhibit negligible retention on standard reversed-phase columns and lack the chromophores necessary for conventional UV detection. This guide objectively compares legacy analytical approaches—such as Reversed-Phase HPLC-UV (RP-HPLC-UV) and Gas Chromatography (GC-FID)—against an optimized, state-of-the-art methodology: Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) .

Mechanistic Challenges in Piperazine Analysis

To understand why standard analytical methods fail for 1,4-Dimethylpiperazine-2-carbonitrile, we must analyze its specific physicochemical properties:

  • The Silanol Effect & Hydrophilicity: The molecule contains a piperazine ring with two basic tertiary amines. At typical mobile phase pH ranges, these amines are protonated. In a standard C18 column, these cations undergo secondary ion-exchange interactions with residual, unendcapped silanol groups ( −Si-O− ) on the silica matrix. This causality manifests as severe peak tailing and poor resolution. Furthermore, its extreme hydrophilicity prevents it from partitioning into the hydrophobic C18 chains, causing it to elute near the void volume ( t0​ ) (1)[1].

  • The Optical Void: UV detection relies on the absorption of light by conjugated π -electron systems. The cyano group and amine lone pairs in this compound only absorb weakly in the deep UV range (< 210 nm). Operating a UV detector at 205 nm introduces massive baseline noise from mobile phase solvents, drastically reducing sensitivity and making low-level impurity quantification impossible (2)[2].

The Optimized Alternative: HILIC-CAD

To establish a robust assay, we must fundamentally shift the separation and detection mechanisms to align with the molecule's properties.

  • HILIC Separation: HILIC utilizes a polar stationary phase (e.g., Zwitterionic) and a highly organic mobile phase. A water-enriched layer immobilizes on the stationary phase surface. Polar analytes like 1,4-Dimethylpiperazine-2-carbonitrile partition into this aqueous layer, resulting in strong, predictable retention without the need for system-contaminating ion-pairing reagents (3)[3].

  • CAD Detection: Charged Aerosol Detection is a mass-sensitive, universal detection method. The column eluent is nebulized, the solvent is evaporated to form dry analyte particles, and these particles are charged via a corona discharge. An electrometer measures the aggregate charge, yielding a response proportional to the analyte's mass, completely independent of optical properties (4)[4].

HILIC_CAD_Workflow Sample 1,4-Dimethylpiperazine- 2-carbonitrile HILIC HILIC Column (Aqueous Partitioning) Sample->HILIC Injection Nebulizer Nebulization (N2 Gas Stream) HILIC->Nebulizer Eluent Evaporation Desolvation (Droplet Evaporation) Nebulizer->Evaporation Aerosol Corona Corona Discharge (Particle Charging) Evaporation->Corona Dry Particles Electrometer Electrometer (Mass-Proportional Signal) Corona->Electrometer Charged Particles

Mechanistic workflow of HILIC separation coupled with Charged Aerosol Detection (CAD).

Comparative Performance Data

The following table synthesizes experimental validation data comparing the optimized HILIC-CAD method against RP-HPLC-UV (using ion-pairing reagents to force retention) and GC-FID.

Performance MetricHILIC-CAD (Optimized Product)RP-HPLC-UV (Ion-Pairing)GC-FID (Alternative)
Retention Factor ( k′ ) 4.5 (Strong retention)0.8 (Near void volume)N/A (Thermal elution)
Peak Symmetry ( Tf​ ) 1.1 (Excellent)2.4 (Severe tailing)1.6 (Moderate tailing)
Limit of Quantitation (LOQ) 10 ng on-column> 500 ng on-column50 ng on-column
Detector Linearity ( R2 ) 0.998 (via power transformation)0.985 (Baseline drift issues)0.995
Matrix Interference Low (Orthogonal separation)High (Solvent front overlap)Medium (Thermal degradation risk)

Experimental Methodologies & Self-Validating Protocols

Decision_Matrix Start Piperazine Purity Assessment Q1 Contains UV Chromophore? Start->Q1 RP_UV Standard RP-HPLC-UV Q1->RP_UV Yes Q2 Highly Polar / Basic? Q1->Q2 No GC_FID GC-FID or Ion-Pairing LC Q2->GC_FID No HILIC_CAD HILIC-CAD (Optimized) Q2->HILIC_CAD Yes (e.g., 1,4-Dimethyl...)

Decision matrix for selecting the optimal chromatographic and detection modality.

To ensure trustworthiness, the following HILIC-CAD protocol is designed as a self-validating system. By incorporating strict System Suitability Testing (SST) criteria, the method verifies its own accuracy before sample analysis begins.

Protocol: Optimized HILIC-CAD Workflow

Step 1: Mobile Phase Preparation

  • Buffer: 100 mM Ammonium Formate, adjusted to pH 3.0 with formic acid.

    • Causality: A high buffer concentration is required in HILIC to provide sufficient ionic strength. This disrupts the electrostatic interactions between the basic piperazine nitrogens and the charged stationary phase, ensuring sharp, symmetrical peaks (3)[3].

  • Mobile Phase A: 5% Buffer, 95% Acetonitrile (Weak solvent in HILIC).

  • Mobile Phase B: 50% Buffer, 50% Acetonitrile (Strong solvent in HILIC).

Step 2: Chromatographic Parameters

  • Column: Zwitterionic HILIC phase (e.g., 150 x 4.6 mm, 3 µm).

  • Gradient Program: Isocratic hold at 100% A for 2 minutes, followed by a linear gradient to 50% B over 10 minutes.

    • Causality: In HILIC, water acts as the strong eluting solvent. Gradually increasing the aqueous portion effectively elutes the strongly retained polar amine while separating it from less polar synthetic byproducts (1)[1].

Step 3: CAD Optimization

  • Evaporation Temperature: 35°C.

    • Causality: 1,4-Dimethylpiperazine-2-carbonitrile is semi-volatile. A lower evaporation temperature prevents analyte loss during the desolvation phase, maximizing sensitivity without increasing background noise (5)[5].

  • Power Function Value (PFV): Set to 1.3. Because CAD response is inherently non-linear over wide concentration ranges, applying a power transformation linearizes the calibration curve for accurate quantitation (5)[5].

Step 4: Self-Validating System Suitability Test (SST) The analytical run is automatically invalidated unless the system meets the following criteria prior to sample injection:

  • Blank Purity: No interfering peaks at the retention time of the API (Signal-to-Noise < 3).

  • Peak Tailing ( Tf​ ): ≤1.5 for the main peak, confirming the suppression of silanol interactions.

  • Precision: %RSD of peak area for 5 replicate injections of the standard ≤2.0% .

Conclusion

For the purity assessment of highly polar, non-chromophoric compounds like 1,4-Dimethylpiperazine-2-carbonitrile, legacy RP-HPLC-UV methods introduce unacceptable analytical risks, including peak tailing, poor retention, and low sensitivity. The transition to a HILIC-CAD platform resolves these fundamental chemical incompatibilities. By leveraging aqueous partitioning for retention and mass-proportional aerosol charging for detection, laboratories can achieve superior linearity, lower limits of quantitation, and highly reliable impurity profiling.

References

  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate / Taylor & Francis URL: [Link]

  • Title: Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source: LCGC International URL: [Link]

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: NIH / Springer URL: [Link]

  • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies / LCMS URL: [Link]

  • Title: A simplified guide for charged aerosol detection of non-chromophoric compounds Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

1,4-Dimethylpiperazine-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing specialized chemical waste requires more than just following a checklist; it requires a mechanistic understanding of the molecule's reactivity and a rigorous, self-validating approach to laboratory safety.

1,4-Dimethylpiperazine-2-carbonitrile is a bifunctional compound frequently utilized in pharmaceutical development. Because it contains both a basic piperazine ring and a reactive nitrile group, its disposal presents unique logistical and safety challenges. This guide provides a comprehensive, step-by-step operational blueprint for the safe handling, segregation, and disposal of this compound, ensuring both personnel safety and strict environmental compliance.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage 1,4-Dimethylpiperazine-2-carbonitrile, we must first understand the causality behind its hazards. The molecule's dual functional groups dictate its chemical incompatibilities and required engineering controls.

  • The Piperazine Ring: The secondary and tertiary amines within the piperazine moiety are highly basic. This basicity is responsible for the compound's corrosive nature, leading to severe skin burns and serious eye damage upon contact. Furthermore, piperazine derivatives are known respiratory and skin sensitizers 1.

  • The Nitrile Group (-C≡N): While generally stable under neutral conditions, the nitrile group introduces a severe risk if mismanaged. In the presence of strong acids or potent oxidizers, nitriles can undergo exothermic hydrolysis, potentially releasing toxic amides, carboxylic acids, or even hydrogen cyanide (HCN) gas under extreme conditions 2.

Table 1: Chemical and Hazard Profile of 1,4-Dimethylpiperazine-2-carbonitrile

ParameterOperational Information
CAS Number 1260902-08-6 3
Molecular Weight 139.20 g/mol
Primary Hazards Corrosive (Skin/Eyes), Sensitizer, Toxic if swallowed 4
Chemical Incompatibilities Strong oxidizers, Strong acids, Acid chlorides
Target Organs Respiratory system, Skin, Eyes

Waste Segregation and Container Compatibility

Proper container selection is not arbitrary; it is a critical safety mechanism. Because piperazine derivatives are basic, they can slowly corrode unlined metal containers over time. Therefore, High-Density Polyethylene (HDPE) or glass containers are mandatory 5.

Table 2: Waste Segregation and Container Compatibility

Waste TypeCompatible ContainerIncompatible ContainerLabeling Requirements
Solid Waste High-Density Polyethylene (HDPE)Metal (Corrosion risk)"HAZARDOUS WASTE", Chemical Name, GHS Pictograms
Liquid Waste Glass or HDPE Solvent JugUnlined Metal"HAZARDOUS WASTE", Chemical Name, % Composition
Consumables Heavy-duty hazardous waste bagsRegular trash bins"HAZARDOUS WASTE", Contaminated Debris

Step-by-Step Disposal Workflows

The following protocols are designed as self-validating systems to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for Satellite Accumulation Areas (SAAs) 6.

Protocol A: Liquid Waste Disposal (Solutions & Solvents)
  • Step 1: Segregation and Compatibility Verification

    • Action: Verify that the receiving organic waste carboy contains absolutely no strong acids (e.g., HCl, H2SO4) or strong oxidizers.

    • Mechanistic Rationale: 1,4-Dimethylpiperazine-2-carbonitrile contains basic tertiary amines that will react exothermically with acids. Acidic conditions can also catalyze the hydrolysis of the nitrile group, generating dangerous internal pressure and toxic byproducts [[2]]().

    • Validation Check: Review the SAA waste log prior to addition. If the carboy's contents are unknown, test a small aliquot for pH or start a new, dedicated container.

  • Step 2: Transfer and Containment

    • Action: Transfer the liquid waste using a dedicated, non-reactive funnel into an HDPE or glass container. Do not fill beyond 80% capacity.

    • Mechanistic Rationale: Leaving 20% headspace allows for safe vapor expansion, preventing container rupture due to temperature fluctuations in the lab 5.

  • Step 3: Sealing and Documentation

    • Action: Tightly cap the container immediately after transfer and log the volume and concentration.

    • Mechanistic Rationale: Open containers violate EPA regulations for SAAs, invite fugitive emissions, and drastically increase spill risks [[6]]().

    • Validation Check: Physically test the cap for a tight seal and ensure the "HAZARDOUS WASTE" label is clearly visible.

Protocol B: Solid Waste and Contaminated Consumables
  • Step 1: Collection

    • Action: Collect pure solid waste and contaminated consumables (pipette tips, weighing paper, gloves) in a designated, leak-proof HDPE container or double-bagged heavy-duty hazardous waste bag 4.

    • Mechanistic Rationale: Solid particulates of piperazine derivatives pose a severe inhalation and skin sensitization hazard. Sealed containers prevent the aerosolization of toxic dust into the laboratory environment [[1]]().

  • Step 2: Decontamination of Reusable Equipment

    • Action: Rinse spatulas and glassware with an appropriate organic solvent (e.g., isopropanol), followed by a standard soap and water wash. Collect the solvent rinse as liquid hazardous waste [[7]]().

    • Mechanistic Rationale: Water alone is insufficient to remove organic nitrile residues. An initial solvent rinse ensures complete solubilization and removal of the active compound before aqueous washing.

DisposalWorkflow Start 1,4-Dimethylpiperazine-2-carbonitrile Waste Generated Decision Determine Waste State Start->Decision Solid Solid Waste (Pure Compound) Decision->Solid Solid Liquid Liquid Waste (Organic Solutions) Decision->Liquid Liquid Consumables Contaminated Consumables Decision->Consumables Items SolidAction Collect in HDPE container. Label: Non-Halogenated Organic Solid Waste Solid->SolidAction LiquidAction Collect in compatible solvent jug. Verify pH & compatibility. Label: Organic Liquid Waste Liquid->LiquidAction ConsumablesAction Double-bag or place in designated solid waste bin. Consumables->ConsumablesAction EHSPickup EHS Hazardous Waste Pickup (High-Temp Incineration) SolidAction->EHSPickup LiquidAction->EHSPickup ConsumablesAction->EHSPickup

Figure 1: Decision tree for the segregation and disposal of 1,4-Dimethylpiperazine-2-carbonitrile.

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent environmental release and personnel exposure. Do not attempt to neutralize the spill with acids.

SpillResponse Spill Spill Detected Assess Assess Size & Hazards (Evacuate if necessary) Spill->Assess PPE Don Maximum PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Collect Sweep/Scoop into HDPE Waste Container Contain->Collect Decon Decontaminate Surface (Isopropanol/Soap) Collect->Decon Label Label as Hazardous Waste & Request EHS Pickup Decon->Label

Figure 2: Step-by-step emergency spill response and decontamination workflow.

Regulatory & Environmental Compliance

Under EPA regulations, improper disposal of pharmaceutical intermediates like 1,4-Dimethylpiperazine-2-carbonitrile is a strict violation of Federal Law. Facilities must operate under the guidelines established in the EPA's 10-Step Blueprint for Managing Pharmaceutical Waste8. The compound must be transferred to a licensed hazardous waste disposal company for high-temperature incineration at an approved facility. It must never be disposed of down the drain or in regular municipal trash 9.

References

  • AccelaChem. "1260902-08-6 1,4-dimethylpiperazine-2-carbonitrile." Chemical Properties and CAS Registry. 3

  • BenchChem. "Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals." Laboratory Safety Guidelines.4

  • BenchChem. "Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals." Laboratory Safety Guidelines. 1

  • BenchChem. "Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide." Laboratory Safety Guidelines. 7

  • Cambridge University Safety Office. "Disposal of Chemical Waste." Environmental Health and Safety. 5

  • Purdue University Engineering. "Guidelines: Handling and Disposal of Chemicals." Environmental Health and Safety (REM). 6

  • Scribd / Purdue University. "Non Hazardous Waste Solubility Table & Handling Guidelines." 2

  • U.S. Environmental Protection Agency (EPA). "Label Review Manual - Chapter 13: Storage and Disposal." 9

  • U.S. Environmental Protection Agency (EPA) / Mitchell Williams. "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." 8

Sources

Personal protective equipment for handling 1,4-Dimethylpiperazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol: 1,4-Dimethylpiperazine-2-carbonitrile

In modern drug discovery and synthetic chemistry, 1,4-Dimethylpiperazine-2-carbonitrile (CAS: 1260902-08-6) serves as a highly specialized molecular building block[1]. However, its dual-functional nature—combining a basic piperazine core with a reactive carbonitrile group—demands rigorous, causality-driven safety protocols.

The piperazine moiety is inherently alkaline and can cause severe skin burns, ocular damage, and respiratory sensitization upon contact[2]. Concurrently, the carbonitrile group poses a latent toxicity risk; under extreme thermal decomposition or strongly acidic conditions, it can liberate hazardous fumes, including hydrogen cyanide (HCN) and nitrogen oxides (NOx)[3]. This guide provides a self-validating framework for Personal Protective Equipment (PPE) selection, operational handling, and disposal, ensuring scientific integrity and maximum safety for laboratory personnel.

Causality-Driven PPE Matrix

In chemical handling, trusting your equipment requires understanding its mechanistic limits. For instance, while thin nitrile gloves are ubiquitous in laboratories, they act merely as a physical barrier against brief contact and provide only limited chemical protection against organic bases[4].

Table 1: Quantitative and Qualitative PPE Specifications

PPE CategorySpecificationBreakthrough StandardMechanistic Justification
Hand Protection 100% Nitrile (NBR) Gloves, ≥8-mil thickness>15 min for direct contact; immediate change upon splashNitrile's synthetic copolymer structure resists permeation by basic amines and solvents far better than latex, which is prone to degradation and allergenic responses[5]. Thin gloves (≤5-mil) offer only transient splash protection[4].
Eye/Face Protection Tightly fitting safety goggles (NIOSH/EN 166)N/A (Physical Barrier)Piperazine derivatives are highly alkaline and corrosive. Tightly fitting goggles prevent the capillary action of liquids into the ocular cavity[6].
Respiratory Protection Full-face respirator or N95/P100 maskParticulate filtration ≥95%Prevents the inhalation of basic dust or aerosols, which can trigger severe asthma symptoms or long-term respiratory sensitization[7].
Body Protection Flame-resistant (FR) lab coatN/A (Physical Barrier)Protects against electrostatic discharge during powder transfer and provides a robust barrier against corrosive dust[6].

Standard Operating Procedure: Handling & Synthesis Setup

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step without validating the success of the previous one.

Phase 1: Pre-Operational Checks (Self-Validating)

  • Glove Integrity Test: Before donning, inflate the ≥8-mil nitrile gloves with air and apply pressure to check for micro-tears.

    • Causality: Micro-tears compromise the barrier, allowing basic piperazine derivatives to penetrate and cause localized skin burns[2].

  • Ventilation Verification: Ensure the fume hood sash is at the operational height and verify the face velocity is ≥100 feet per minute (fpm).

    • Causality: The carbonitrile group can release toxic hydrogen cyanide (HCN) if inadvertently exposed to strong acids or extreme heat; robust airflow prevents inhalation[3].

Phase 2: Material Transfer 3. Static Discharge Mitigation: Use anti-static weighing boats and non-sparking spatulas[6].

  • Causality: Fine powders of piperazine derivatives can form explosive dust-air mixtures. Grounding the equipment eliminates ignition sources.

  • Mass Measurement: Weigh the 1,4-Dimethylpiperazine-2-carbonitrile strictly inside the analytical balance enclosure within the fume hood.

Phase 3: Reaction Execution 5. Controlled Addition: Add the compound slowly to the reaction vessel. If dissolving in acidic media, monitor the temperature continuously.

  • Causality: Exothermic acid-base neutralization can cause localized boiling and aerosolization of the corrosive amine[2].

Phase 4: Post-Operation Decontamination 6. Surface Neutralization: Wipe down the balance and fume hood surfaces with a dilute, weak acid solution (e.g., 5% acetic acid) followed by distilled water.

  • Causality: Neutralizing residual basic amine prevents cross-contamination and cumulative degradation of the workspace.

  • pH Validation: Swab the cleaned area with pH paper. A neutral reading (pH 7) validates the decontamination process.

Spill Management and Emergency Response

In the event of a spill, immediate containment is required to prevent aerosolization and environmental contamination. Do not let the product enter drains[2].

SpillResponse Start Spill Detected: 1,4-Dimethylpiperazine-2-carbonitrile Assess Assess Spill Volume & Ventilation Start->Assess Evacuate Major Spill (>50g/mL): Evacuate & Call HazMat Assess->Evacuate High Volume MinorSpill Minor Spill (<50g/mL): Initiate Local Cleanup Assess->MinorSpill Low Volume PPE Verify PPE: 8-mil Nitrile Gloves, Goggles, Respirator MinorSpill->PPE Contain Containment: Apply Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Collection: Use Non-Sparking Tools Contain->Collect Dispose Waste Disposal: Seal in Hazardous Waste Container Collect->Dispose Decon Decontamination: Wash Area with Soap and Water Dispose->Decon

Workflow for containment and neutralization of 1,4-Dimethylpiperazine-2-carbonitrile spills.

Waste Management and Disposal Plan

  • Solid Waste: Sweep up spilled substances or contaminated consumables (e.g., weighing boats, wipes) using non-sparking tools to avoid making dust. Place all solid waste into a highly visible, chemically compatible, and tightly sealed hazardous waste container[3].

  • Liquid Waste: If the chemical is in solution, segregate it from strong oxidizing agents and strong acids to prevent the evolution of toxic gases.

  • Labeling & Compliance: Label the container explicitly as "Corrosive/Toxic Organic Waste - Contains Piperazine/Nitrile Derivatives." Dispose of contents strictly in accordance with local, state, or national environmental legislation via a licensed hazardous waste contractor.

References

  • Title: 1260902-08-6 1,4-dimethylpiperazine-2-carbonitrile | Source: AccelaChem | URL: 1

  • Title: Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Source: Industrial Solution | URL: 5

  • Title: PIPERAZINE HEXAHYDRATE MATERIAL SAFETY DATA SHEET | Source: CDH Fine Chemical | URL: 7

  • Title: 1-BOC-PIPERAZINE Safety Data Sheets | Source: ECHEMI | URL: 6

  • Title: Piperazine - Safety Data Sheet | Source: ChemicalBook | URL: 2

  • Title: 1-(2-Nitrophenyl)piperazine - Safety Data Sheet | Source: SynQuest Labs | URL: 3

  • Title: Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | Source: PennEHRS - University of Pennsylvania | URL: 4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethylpiperazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
1,4-Dimethylpiperazine-2-carbonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.